7-Bromo-2-methylpyrido[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-5-3-10-8-7(12-5)2-6(9)4-11-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYRYIQTGJKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437541 | |
| Record name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155629-94-0 | |
| Record name | 7-Bromo-2-methylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-2-methylpyrido[2,3-b]pyrazine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and spatial arrangement of nitrogen atoms make it a versatile building block for the design of targeted therapeutics. This guide provides a comprehensive overview of 7-Bromo-2-methylpyrido[2,3-b]pyrazine, a key intermediate for the synthesis of diverse compound libraries. The strategic placement of a methyl group and a reactive bromine atom on this scaffold offers significant opportunities for structural modification and the exploration of structure-activity relationships (SAR) in drug discovery programs.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below. While extensive experimental data for this specific molecule is not widely published, the following information has been compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 155629-94-0 | [1][2] |
| Molecular Formula | C₈H₆BrN₃ | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Purity | Typically >95% | [2] |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P270, P301+P312, P302+P352, P305+P351+P338.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in a two-step process starting from the commercially available 5-bromo-2,3-diaminopyridine.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol
This protocol is adapted from the synthesis of the 3-ol analog.[3]
-
To a stirred suspension of 5-bromo-2,3-diaminopyridine (1.0 eq) in toluene, add ethyl pyruvate (1.0 eq) dropwise under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol.
Step 2: Deoxygenation to this compound
The conversion of the 3-hydroxy group to a hydrogen atom can be achieved through various deoxygenation methods common in heterocyclic chemistry.
-
Treat 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol (1.0 eq) with a chlorinating/dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), either neat or in a high-boiling point solvent.
-
Heat the reaction mixture to facilitate the conversion to the 3-chloro intermediate.
-
Following the formation of the chloro-derivative, a reduction step (e.g., using a palladium catalyst and a hydrogen source) would yield the final product.
-
After quenching the reaction, the product would be extracted into an organic solvent, dried, and purified by column chromatography.
Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of the bromine atom at the 7-position. This bromo substituent serves as a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between the pyrido[2,3-b]pyrazine core and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems at the 7-position, which is crucial for modulating the pharmacological properties of the molecule.
Sonogashira Coupling
The Sonogashira coupling facilitates the introduction of alkyne moieties. The resulting alkynyl-substituted pyrido[2,3-b]pyrazines can serve as precursors for further transformations or as final products with unique electronic and steric properties.
Buchwald-Hartwig Amination
This reaction is instrumental for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of primary and secondary amines at the 7-position. This is particularly important in medicinal chemistry for tuning solubility, basicity, and hydrogen bonding interactions with biological targets.
Applications in Drug Discovery
The pyrido[2,3-b]pyrazine scaffold is a key component in a number of biologically active molecules, with a significant focus on the development of kinase inhibitors for oncology. The ability to readily diversify the 7-position of this compound makes it an invaluable tool for generating libraries of compounds for high-throughput screening and lead optimization.
Derivatives of the pyrido[2,3-b]pyrazine core have been investigated for their potential as:
-
Anticancer Agents: By targeting various protein kinases involved in cell signaling pathways.
-
Antiviral Compounds: Showing promise in the inhibition of viral replication.
-
Central Nervous System (CNS) Agents: Due to their ability to be modified to cross the blood-brain barrier.
Conclusion
This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its value is derived from the versatile pyrido[2,3-b]pyrazine core and the reactive bromine handle, which allows for extensive chemical modifications. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and reactivity can be reliably inferred from closely related analogs. This guide provides a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this compound in their scientific endeavors.
References
- (Placeholder for a general review on pyridopyrazines if found)
-
Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. Der Pharma Chemica, 7(10), 235-240. [Link]
-
Focus Synthesis LLC. (n.d.). This compound. Retrieved from [Link]
Sources
An In-depth Technical Guide to 7-Bromo-2-methylpyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-methylpyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential applications, with a particular focus on its role as a versatile scaffold for the development of novel kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: Unveiling a Privileged Scaffold
This compound, identified by the CAS Number 155629-94-0 , is a nitrogen-containing heterocyclic compound featuring a fused pyridine and pyrazine ring system.[1] The pyrido[2,3-b]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] The presence of a bromine atom at the 7-position and a methyl group at the 2-position provides strategic points for chemical modification, making it an invaluable building block for the synthesis of diverse compound libraries.
The strategic placement of the bromine atom serves as a versatile chemical handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.[2] This adaptability is crucial in the iterative process of drug design and optimization. The pyrido[2,3-b]pyrazine framework itself is a known pharmacophore found in numerous biologically active molecules, particularly those targeting protein kinases.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 155629-94-0[1] |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| Canonical SMILES | CC1=NC2=C(C=C(Br)C=N2)N=C1 |
| InChI Key | BHHMPZQRVWVAAR-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound can be conceptually approached through the condensation of a substituted diaminopyridine with a methyl-containing dicarbonyl equivalent. A highly plausible and efficient route involves the reaction of 5-bromo-2,3-diaminopyridine with a pyruvaldehyde derivative or a related α-ketoaldehyde. A similar, documented synthesis of the closely related 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol utilizes the condensation of 5-bromo-2,3-diaminopyridine with ethyl pyruvate.[3] This reaction provides a strong foundation for a proposed synthesis of the target compound.
Proposed Synthetic Workflow
The core of the synthesis is the formation of the pyrazine ring through a condensation reaction. The causality behind this experimental choice lies in the well-established reactivity of 1,2-diamines with 1,2-dicarbonyl compounds to form pyrazines.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in the next section.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: To the stirred solution, add methylglyoxal (1.1 equivalents) dropwise at room temperature. The use of a slight excess of the dicarbonyl compound ensures complete consumption of the diamine.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the completion of the reaction.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Physicochemical Properties and Structural Elucidation
The structural integrity of this compound is paramount for its application in drug discovery. The following are the expected analytical data based on its chemical structure and data from analogous compounds.
Table 2: Predicted Physicochemical and Spectroscopic Data
| Parameter | Predicted Value/Characteristics |
| Appearance | Off-white to yellow solid |
| Melting Point | 161-166 °C (for the parent 7-Bromopyrido[2,3-b]pyrazine) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR | Aromatic protons in the range of δ 7.5-9.0 ppm. A singlet for the methyl group around δ 2.5-3.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 120-160 ppm. A signal for the methyl carbon around δ 20-25 ppm. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 223/225 (due to bromine isotopes) |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the design of small molecule kinase inhibitors.[4][5] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] this compound serves as an excellent starting point for the development of potent and selective kinase inhibitors.
The nitrogen atoms within the heterocyclic core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for type I and type II kinase inhibitors. The bromine atom at the 7-position allows for the exploration of the solvent-exposed region of the active site through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of various substituents to enhance potency and selectivity.[2]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine Scaffolds
This guide provides a comprehensive technical overview for the synthesis of 7-Bromo-2-methyl-substituted pyrido[2,3-b]pyrazines, pivotal intermediates in medicinal chemistry and materials science. We will detail a validated experimental protocol for a key precursor, 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, and discuss the mechanistic principles for obtaining the parent compound, 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This document is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights into experimental design, causality, and validation.
Strategic Importance of the Pyrido[2,3-b]pyrazine Core
The pyrido[2,3-b]pyrazine scaffold, a nitrogen-rich heterocyclic system, is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and rigid framework allow for precise interactions with various biological targets, leading to applications as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity.
The target molecule, this compound, is a particularly valuable building block. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications through modern cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[1][4] This allows for the rapid generation of diverse chemical libraries for biological screening. The methyl group at the 2-position, meanwhile, can influence the molecule's steric and electronic profile, impacting its binding affinity to target proteins.
Synthetic Strategy: The Condensation of 5-bromo-2,3-diaminopyridine
The most direct and widely employed method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound.[4] In our case, the synthesis commences with 5-bromo-2,3-diaminopyridine.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a double condensation mechanism. The two adjacent amino groups of the diaminopyridine nucleophilically attack the two carbonyl carbons of the dicarbonyl reagent, forming two imine bonds. Subsequent dehydration and aromatization yield the stable, fused heterocyclic system.
A critical consideration when using an unsymmetrical dicarbonyl reagent like methylglyoxal (CH₃COCHO) is regioselectivity. The reaction could theoretically yield two isomers: the desired 2-methyl product and the 3-methyl isomer. The regiochemical outcome is dictated by the relative nucleophilicity of the two amino groups on the pyridine ring and the relative electrophilicity of the two carbonyl groups. In 2,3-diaminopyridine, the 2-amino group is generally considered more nucleophilic due to electronic effects from the ring nitrogen. The aldehyde carbonyl in methylglyoxal is more electrophilic than the ketone carbonyl. Therefore, the kinetically favored pathway involves the initial attack of the more nucleophilic 2-amino group on the more electrophilic aldehyde carbonyl, which ultimately leads to the preferential formation of the 2-methyl-substituted product.
Step-by-Step Procedure
-
Reaction Setup : Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the entire apparatus with dry nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Reagent Addition : To the flask, add 5-bromo-2,3-diaminopyridine (1.0 g, 5.32 mmol) and anhydrous toluene (10 mL). Begin vigorous stirring to form a suspension.
-
Initiation : While stirring, add ethyl pyruvate (0.62 mL, 5.32 mmol) dropwise to the suspension at room temperature.
-
Reaction : Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux with continuous vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation : Upon cooling, a precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold toluene to remove soluble impurities.
-
Drying : Dry the isolated solid under vacuum to yield 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol.
Characterization and Validation
The structure of the synthesized compound (1) must be rigorously confirmed. [5]
-
¹H-NMR (400 MHz, DMSO-d₆) : The spectrum is expected to show a singlet for the methyl group (CH₃) around δ 2.42 ppm. A singlet for the hydroxyl proton (OH) is also observed. Two doublets, corresponding to the aromatic protons on the pyridine ring, are expected at approximately δ 8.38 and δ 8.57 ppm. [5]* Mass Spectrometry (ESI) : The mass spectrum should display a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.7, corresponding to the molecular formula C₈H₆BrN₃O. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed. [5]
Process Optimization and Troubleshooting
-
Inert Atmosphere : The use of a nitrogen atmosphere is crucial to prevent potential oxidation side reactions at high temperatures, which could compromise the yield and purity of the product. [5]* Solvent Choice : Toluene is an effective solvent as its high boiling point allows for the necessary reaction temperature to drive the condensation and dehydration steps to completion.
-
Regioisomer Control : In the reaction with ethyl pyruvate, the formation of the 2-methyl-3-ol isomer is strongly favored. The initial condensation is believed to occur between the more nucleophilic 2-amino group and the more electrophilic ketone carbonyl of ethyl pyruvate.
-
Purification : If TLC analysis of the crude product indicates the presence of significant impurities, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel may be necessary.
Safety and Handling
All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Chemical | Hazard Classifications | Key Precautions |
| 5-bromo-2,3-diaminopyridine | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3) | Avoid breathing dust. Wash hands thoroughly after handling. |
| Ethyl pyruvate | Flammable Liquid (Cat. 3), Eye Irritant (Cat. 2) | Keep away from heat and ignition sources. Avoid contact with eyes. |
| Toluene | Flammable Liquid (Cat. 2), Aspiration Hazard (Cat. 1), Repro. Tox. (Cat. 2) | Highly flammable. Use in a well-ventilated area. Avoid inhalation of vapors. |
Conclusion
The synthesis of the this compound core via the condensation of 5-bromo-2,3-diaminopyridine is a robust and reliable method. The protocol detailed here for the synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol provides a validated and citable route to a key synthetic intermediate. This precursor is primed for further chemical elaboration, offering a gateway to novel compounds with significant potential in drug discovery and materials science. The mechanistic principles discussed provide a logical framework for extending this chemistry to other dicarbonyl substrates to achieve specific substitution patterns on this valuable heterocyclic scaffold.
References
-
Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. Der Pharma Chemica, 7(10), 341-345. [Link]
-
Maringanti, T. C., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2953. [Link]
-
Wang, Y., & Ho, C. T. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews, 41(11), 4140-4149. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Mishima, H., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. [Link]
Sources
An In-Depth Technical Guide to 7-Bromo-2-methylpyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-2-methylpyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The core of this guide focuses on its fundamental molecular properties, synthesis, characterization, and its potential applications, particularly as a scaffold for kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, represents a privileged heterocyclic scaffold in medicinal chemistry. These nitrogen-containing bicyclic systems are of great interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and notably, anticancer properties. The strategic placement of substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets. The bromine atom at the 7-position of this compound serves as a versatile synthetic handle, enabling a wide range of chemical modifications through cross-coupling reactions. This adaptability makes it a valuable building block for creating libraries of compounds for biological screening.[1][2]
Molecular Properties and Characterization
A thorough understanding of the molecular properties of this compound is foundational for its application in rational drug design.
Molecular Weight and Formula
The fundamental identifying characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 155629-94-0 | Alchem Pharmtech |
| Molecular Formula | C₈H₆BrN₃ | CymitQuimica[3] |
| Molecular Weight | 224.06 g/mol | Benchchem[1] |
| Canonical SMILES | CC1=NC2=C(C=C(Br)C=N2)N=C1 | --- |
| InChI Key | YVYIJVDABCQHQA-UHFFFAOYSA-N | CymitQuimica[3] |
Spectroscopic Data
While specific spectra for this compound are not widely published, the characterization of its analogues, such as 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, provides valuable insights. For the hydroxylated analogue, the proton NMR (¹H-NMR) spectrum in DMSO-d6 shows a singlet for the methyl protons at approximately 2.42 ppm. The aromatic protons appear as doublets at around 8.38 and 8.57 ppm.[4] Mass spectrometry (MS) is a critical tool for confirming the molecular weight and fragmentation pattern of these compounds. For related pyrido[2,3-b]pyrazines, electrospray ionization (ESI) mass spectrometry typically shows a prominent [M+H]⁺ peak.[4]
Synthesis of the Pyrido[2,3-b]pyrazine Core
The synthesis of the this compound scaffold generally proceeds through the condensation of a substituted diaminopyridine with a 1,2-dicarbonyl compound.
General Synthetic Strategy
A common and effective method for constructing the pyrido[2,3-b]pyrazine ring system involves the reaction of 5-bromo-2,3-diaminopyridine with an appropriate dicarbonyl compound. For the synthesis of the 2-methyl substituted analogue, a plausible precursor would be a pyruvate derivative.
Caption: General synthetic workflow for the pyrido[2,3-b]pyrazine core.
Detailed Experimental Protocol (Hypothetical)
The following protocol is based on the synthesis of the closely related 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol and is provided as a guiding framework.[4]
-
Reaction Setup: To a stirred suspension of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as toluene, add a pyruvate derivative (e.g., ethyl pyruvate, 1.0 eq) dropwise under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising candidate for the development of targeted therapeutics, particularly in oncology.
Kinase Inhibition
The pyrido[2,3-b]pyrazine core has been identified as an effective scaffold for the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The structure of this compound allows for its interaction with the ATP-binding pocket of various kinases. The bromine atom at the 7-position can be strategically replaced with other functional groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to enhance binding affinity and selectivity for specific kinase targets.[1][2] Studies on related compounds have shown that substituents at the 2 and 7-positions are critical for potent anti-tumor activity.[4]
Caption: Mechanism of kinase inhibition by a small molecule inhibitor.
Anticancer Potential
Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated promising anticancer activity.[1] These compounds can induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, thereby inhibiting tumor growth. The versatile nature of the 7-bromo substituent allows for the development of a diverse range of analogues to explore structure-activity relationships (SAR) and optimize anticancer potency.
Future Perspectives
This compound stands as a valuable starting material for the synthesis of novel, biologically active compounds. Future research in this area will likely focus on:
-
Expansion of Compound Libraries: Utilizing the 7-bromo position to generate a wide array of derivatives through various cross-coupling reactions.
-
Target Identification and Validation: Elucidating the specific kinase targets and other biological pathways modulated by these compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized lead compounds in preclinical animal models of cancer and other diseases.
The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation targeted therapies.
References
-
Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (n.d.). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. Der Pharma Chemica. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 155629-94-0 | this compound. Retrieved from [Link]
Sources
In-depth Technical Guide to the Spectral Analysis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine
A Note to the Researcher: Following a comprehensive search of scientific literature, chemical supplier databases, and patent filings, specific, experimentally verified spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for 7-Bromo-2-methylpyrido[2,3-b]pyrazine (CAS 954236-39-6) could not be located in publicly accessible records. The information presented herein is therefore a generalized, predictive guide based on established principles of spectroscopy and data from closely related structural analogs. This document is intended to serve as an expert-level framework for researchers who have synthesized this compound and are undertaking its characterization. It outlines the expected spectral features and provides a detailed methodology for analysis and interpretation.
Introduction: The Structural Context of this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyrido[2,3-b]pyrazine core is a recognized "privileged scaffold," frequently appearing in molecules designed to interact with biological targets such as kinases. The presence of a bromine atom at the 7-position provides a key functional handle for synthetic diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of extensive chemical libraries for drug discovery. The methyl group at the 2-position subtly modulates the electronic properties and steric profile of the molecule.
Accurate structural confirmation of this molecule is paramount for its use in further research. The following sections detail the expected outcomes and interpretive logic for the primary spectrometric techniques used for this purpose: Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).
Mass Spectrometry (MS) Analysis
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition of the target compound.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms, which are readily protonated.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, should be used.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Expected Data and Interpretation
The molecular formula for this compound is C₈H₆BrN₃.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ (⁷⁹Br) | 223.9821 | Molecular ion with the lighter bromine isotope, protonated. |
| [M+H]⁺ (⁸¹Br) | 225.9799 | Molecular ion with the heavier bromine isotope, protonated. |
Key Interpretive Points:
-
Molecular Ion Cluster ([M+H]⁺): The most critical feature will be a pair of peaks separated by approximately 2 m/z units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). These peaks should be of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature of a monobrominated compound.
-
Exact Mass: The power of HRMS lies in its precision. The experimentally observed m/z values should match the calculated values to within 5 ppm, which provides strong evidence for the elemental composition C₈H₆BrN₃ and rules out other potential formulas.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
Experimental Protocol (Typical)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Referencing: The solvent residual peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal standard.
-
Data Acquisition: A standard one-dimensional proton experiment is performed.
Predicted Data and Interpretation
The structure contains four distinct types of protons: one methyl group and three aromatic protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| -CH₃ | ~2.8 | Singlet (s) | 3H | Attached to an electron-deficient pyrazine ring, shifted downfield from typical alkyl protons. |
| H-3 | ~8.6 | Singlet (s) | 1H | Aromatic proton on the pyrazine ring, significantly deshielded by the adjacent nitrogen atom. |
| H-8 | ~8.4 | Doublet (d) | 1H | Aromatic proton on the pyridine ring, ortho to a nitrogen atom, leading to a downfield shift. |
| H-6 | ~8.8 | Doublet (d) | 1H | Aromatic proton on the pyridine ring, deshielded by both the adjacent nitrogen and the bromine atom. |
Key Interpretive Points:
-
Aromatic Region: Three distinct signals are expected in the downfield aromatic region (typically >8.0 ppm), consistent with the three protons on the heterocyclic core.
-
Multiplicity: The H-3 proton is expected to be a singlet as it has no adjacent protons. H-6 and H-8 will appear as doublets due to coupling with each other (a small, 4-bond coupling, J ≈ 2-3 Hz, is expected).
-
Methyl Singlet: A singlet integrating to 3H in the upfield region (~2.8 ppm) is the clear signature of the methyl group. Its downfield position relative to toluene (2.3 ppm) is due to the electron-withdrawing nature of the pyrazine ring system.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.
Experimental Protocol (Typical)
-
Sample and Instrumentation: The same sample and spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A proton-decoupled ¹³C experiment is standard, which results in a spectrum where each unique carbon appears as a singlet. A longer acquisition time is typically required compared to ¹H NMR.
Predicted Data and Interpretation
The molecule has 8 unique carbon atoms.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | Predicted Shift (δ, ppm) | Rationale for Chemical Shift |
| -CH₃ | ~22 | Standard sp³ hybridized carbon, slightly downfield due to attachment to the aromatic ring. |
| C-7 | ~120 | Carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |
| Aromatic C-H | 130-145 | Carbons bearing protons (C-3, C-6, C-8) will appear in this region. |
| Quaternary C | 145-160 | The five quaternary carbons (C-2, C-4a, C-5a, C-8a) will be found in the most downfield region. C-2 will be particularly downfield due to its attachment to two nitrogen atoms. |
Key Interpretive Points:
-
Signal Count: The appearance of 8 distinct signals confirms the molecular symmetry.
-
Chemical Shift Regions: The spectrum can be broadly divided into the aliphatic region (where the methyl carbon appears) and the aromatic/heteroaromatic region. The carbons of the pyrido[2,3-b]pyrazine core are expected to resonate at >120 ppm due to their aromaticity and the presence of electronegative nitrogen atoms.
-
Quaternary Carbons: The signals for quaternary carbons are typically less intense than those for protonated carbons. Identifying these is key to confirming the fused ring structure.
Integrated Workflow for Structural Verification
The definitive structural confirmation of this compound is achieved by synthesizing the information from all three analytical techniques.
Caption: Workflow for the structural verification of this compound.
References
As this guide is predictive, direct citations for the spectral data of the title compound are not available. The principles of NMR and MS interpretation are foundational and can be found in standard organic chemistry and spectroscopy textbooks. For data on related compounds, researchers are encouraged to consult chemical databases such as PubChem, SciFinder, and Reaxys.
A Technical Guide to the Solubility of 7-Bromo-2-methylpyrido[2,3-b]pyrazine in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-2-methylpyrido[2,3-b]pyrazine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various solvent systems. While specific experimental solubility data for this compound is not extensively published, this document outlines the critical physicochemical properties, theoretical solubility considerations, and a detailed experimental protocol for determining its solubility profile.
Introduction to this compound
This compound is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine class. This scaffold is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications, including in oncology.[1][2] The bromine atom at the 7-position provides a versatile handle for synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.[1][2] Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, formulation, and biological assays.
Physicochemical Properties and Solubility Prediction
The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For this compound, the following characteristics are key determinants of its solubility:
-
Molecular Structure and Polarity: The pyrido[2,3-b]pyrazine core is a fused aromatic system containing three nitrogen atoms, which contribute to its polarity and ability to act as hydrogen bond acceptors. The presence of the bromine atom and the methyl group further influences the molecule's overall polarity and lipophilicity. The pyrazine ring system is known to be planar, which can facilitate crystal packing and potentially lower solubility.
-
Molecular Weight: The molecular weight of the parent compound, 7-Bromopyrido[2,3-b]pyrazine, is 210.03 g/mol . The addition of a methyl group in the 2-position will slightly increase this value.
-
Melting Point: A high melting point often correlates with lower solubility due to strong intermolecular forces in the crystal lattice. The melting point of 7-Bromopyrido[2,3-b]pyrazine is reported to be in the range of 161-166 °C.
-
pKa: The nitrogen atoms in the pyrazine and pyridine rings are basic and can be protonated at acidic pH. The pKa of the compound will significantly influence its solubility in aqueous solutions with varying pH.[3][4]
Based on these properties, this compound is expected to be a sparingly soluble compound in water and more soluble in organic solvents. A predicted aqueous solubility for the parent, 7-Bromopyrido[2,3-b]pyrazine, is 4018.16 mg/L, though this is a computational estimate.[5] The solubility in organic solvents will vary depending on the solvent's polarity, hydrogen bonding capacity, and dielectric constant.
Table 1: Physicochemical Properties of the Parent Compound, 7-Bromopyrido[2,3-b]pyrazine
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃ | |
| Molecular Weight | 210.03 g/mol | |
| Melting Point | 161-166 °C | |
| Appearance | Solid | |
| Predicted Water Solubility | 4018.16 mg/L | [5] |
Experimental Determination of Solubility
Given the absence of extensive published data for this compound, an experimental approach is necessary to determine its solubility in common organic solvents. The following section provides a detailed, field-proven protocol for determining thermodynamic solubility using the shake-flask method, which is considered the gold standard for solubility measurements.
Rationale for Method Selection
The shake-flask method is chosen for its ability to determine the thermodynamic equilibrium solubility, which represents the stable, saturated concentration of the compound in a solvent at a specific temperature.[3][4] This is in contrast to kinetic solubility measurements, which can often overestimate the true solubility.[4] For applications in drug development and process chemistry, understanding the thermodynamic solubility is crucial for reproducible results.
Experimental Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., Dichloromethane, Chloroform, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Dimethylformamide, Dimethyl Sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged, and the supernatant carefully collected.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the concentration of the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve of the compound in the respective solvent is required for accurate quantification.[3]
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Expected Solubility Trends
Caption: Predicted solubility relationships based on solvent polarity.
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their ability to solvate the polar heterocyclic core.
-
Moderate to High Solubility: Expected in chlorinated solvents such as Dichloromethane (DCM) and Chloroform.
-
Moderate Solubility: Likely in polar protic solvents like Methanol and Ethanol, where hydrogen bonding interactions can occur. Other polar aprotic solvents like Acetone and Tetrahydrofuran (THF) are also expected to show moderate solvating power.
-
Low Solubility: Expected in nonpolar solvents such as Hexane, as the energy required to break the crystal lattice of the polar compound will not be compensated by favorable solute-solvent interactions.
Conclusion
References
-
7-Bromo-2,3-dimethylpyrido(2,3-b)pyrazine - PubChem. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. Available at: [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
-
7-Bromo-8-methylpyrido[2,3-b]pyrazine - Lead Sciences. Available at: [Link]
-
Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Available at: [Link]
-
7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemchart. Available at: [Link]
-
7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione - ResearchGate. Available at: [Link]
-
6.2.2. Pyrazines. Available at: [Link]
Sources
The Ascendant Role of Pyrido[2,3-b]pyrazine Scaffolds in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The pyrido[2,3-b]pyrazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its diverse and potent biological activities. This guide provides a comprehensive overview of the burgeoning applications of pyrido[2,3-b]pyrazine derivatives, delving into their roles as anticancer, antiviral, and neuroactive agents. We will explore the rational design, synthesis, mechanism of action, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.
I. Anticancer Applications: Targeting Key Oncogenic Pathways
Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Mutations in the Epidermal Growth Factor Receptor (EGFR) are a common driver of non-small cell lung cancer (NSCLC). Pyrido[2,3-b]pyrazine derivatives have been rationally designed to target both wild-type and mutant forms of EGFR, including those conferring resistance to existing therapies.
One study identified a series of novel pyrido[2,3-b][1][2]oxazine-based inhibitors with potent activity against EGFR-mutated NSCLC cell lines.[3] The most promising compounds demonstrated significant anti-proliferative effects against cell lines harboring the EGFR exon 19 deletion and the L858R/T790M double mutation, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors.[3] Mechanistic studies revealed that these compounds act as EGFR-TK autophosphorylation inhibitors, leading to apoptosis in cancer cells.[3]
Another series of novel pyrido[2,3-b]pyrazines were synthesized and shown to be active against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines.[4] This suggests that the pyrido[2,3-b]pyrazine scaffold can serve as a template for developing next-generation EGFR inhibitors that can overcome acquired resistance.
Targeting KRAS and Other Kinases
The KRAS oncogene is one of the most frequently mutated genes in human cancers, and targeting it has been a long-standing challenge in drug discovery. Recently, novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been developed as covalent inhibitors of KRAS.[5] These compounds represent a significant advancement in the quest for effective KRAS-targeted therapies.
Furthermore, the versatility of the pyrido[2,3-b]pyrazine scaffold allows for its application as an inhibitor of a wide range of other kinases implicated in cancer, such as mTOR, FGFR, and RET kinases.[2] For instance, pyrazino[2,3-b]pyrazine-2-one derivatives have been patented as mTOR kinase inhibitors for treating cancer and inflammatory disorders.[2] This highlights the broad potential of this scaffold in oncology.
Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 7f | EGFR | HCC827 (EGFR del19) | 0.09 | [3] |
| NCI-H1975 (L858R/T790M) | 0.89 | [3] | ||
| A-549 (WT-EGFR) | 1.10 | [3] | ||
| Compound 7n | Unknown | PC9 (Erlotinib-sensitive) | 0.09 | [4] |
| PC9-ER (Erlotinib-resistant) | 0.15 | [4] |
II. Antiviral Activity: A New Frontier Against Herpesviruses
A significant and promising application of pyrido[2,3-b]pyrazine derivatives is in the development of novel antiviral agents, particularly against members of the Herpesviridae family.
Inhibition of Human Cytomegalovirus (HCMV) DNA Polymerase
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. A series of non-nucleoside pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of HCMV DNA polymerase.[1][6] These compounds exhibit strong antiviral activity against HCMV with favorable cytotoxicity profiles.[1][6]
A lead compound from this series, compound 27, displayed an EC50 of 0.33 μM and improved aqueous solubility.[1][6] Importantly, this class of inhibitors also showed broad-spectrum activity against other herpesviruses, including herpes simplex virus 1 and 2 (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[1][6] A key aspect of their development was the successful optimization to reduce off-target inhibition of the human ether-à-go-go-related gene (hERG) ion channel, a common cause of cardiotoxicity.[1][6]
Activity Against Other Herpesviruses
The broad-spectrum antiherpetic potential of pyrido[2,3-b]pyrazine derivatives makes them attractive candidates for further development.[1] For example, some compounds in the series demonstrated improved antiviral activity against HSV-1 compared to the standard-of-care drug acyclovir.[1] This suggests that the pyrido[2,3-b]pyrazine scaffold can be a valuable starting point for creating new therapies for a range of herpesvirus infections.
III. Potential in Neurodegenerative Diseases
While the research is still in its early stages, pyrido[2,3-b]pyrazine derivatives are also being explored for their potential in treating neurodegenerative diseases. One promising avenue is the inhibition of phosphodiesterase 2 (PDE2).[7] PDE2 is considered a novel and promising target for Alzheimer's disease, and inhibitors of this enzyme may offer a new therapeutic strategy.[7] The development of pyrido[4,3-e][1][2][6]triazolo[4,3-a]pyrazines as selective and brain-penetrant PDE2 inhibitors highlights the potential of this chemical class to address the unmet medical needs in neurodegeneration.[7]
IV. Synthesis and Methodologies
The synthesis of the pyrido[2,3-b]pyrazine core can be achieved through various synthetic routes. A common method involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound. Multicomponent reactions have also been developed for the efficient one-pot synthesis of substituted pyrido[2,3-b]pyrazine derivatives.[8]
Experimental Protocol: A General Multicomponent Synthesis
The following is a representative protocol for the synthesis of pyrido[2,3-b]pyrazine derivatives via a multicomponent reaction:[8]
-
To a solution of an appropriate substituted aromatic aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in ethanol (10 mL), add indane-1,3-dione (1 mmol).
-
Add p-toluenesulfonic acid (p-TSA) (20 mol%) as a catalyst.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired pyrido[2,3-b]pyrazine derivative.
-
The product can be further purified by recrystallization or column chromatography if necessary.
V. Future Perspectives and Conclusion
The pyrido[2,3-b]pyrazine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology, virology, and neuroscience. The ability to readily modify the core structure allows for fine-tuning of activity, selectivity, and pharmacokinetic properties.
Future research will likely focus on:
-
Expanding the scope of kinase inhibition: Investigating the activity of pyrido[2,3-b]pyrazine derivatives against a broader range of cancer-related kinases.
-
Optimizing antiviral activity: Further developing broad-spectrum antiviral agents with improved potency and resistance profiles.
-
Elucidating mechanisms in neurodegeneration: Deepening the understanding of how these compounds modulate neuronal pathways and their potential for treating diseases like Alzheimer's and Parkinson's.
-
Exploring novel applications: Investigating the potential of these compounds in other therapeutic areas, such as inflammatory and cardiovascular diseases.
Diagrams
General Structure of the Pyrido[2,3-b]pyrazine Core
Caption: The core chemical structure of pyrido[2,3-b]pyrazine with potential substitution points.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling cascade by a pyrido[2,3-b]pyrazine derivative.
References
- Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (Source: NIH)
- Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (Source: PubMed)
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (Source: PMC - NIH)
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (Source: PubMed Central)
-
Pyrido[4,3- e ][1][2][6]triazolo[4,3- a ]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. (Source: ResearchGate)
- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (Source: PubMed)
- s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. (Source: Bentham Science Publishers)
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (Source: NIH)
Sources
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 7-Bromo-2-methylpyrido[2,3-b]pyrazine in Modern Synthesis
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activity, particularly in the realm of kinase inhibition.[1][2][3] Within this class of compounds, 7-Bromo-2-methylpyrido[2,3-b]pyrazine has emerged as a highly versatile and strategic building block. Its utility stems from the presence of a bromine atom at the 7-position, which serves as a versatile synthetic handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for its effective utilization in research and development.
Synthesis of the Core Scaffold: A Two-Step Approach to this compound
The most direct route to the this compound core begins with the synthesis of a key precursor, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol. This is achieved through a condensation reaction between 5-bromo-2,3-diaminopyridine and ethyl pyruvate.[5] The subsequent removal of the hydroxyl group at the 3-position would then yield the target compound.
Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol
The formation of the pyrido[2,3-b]pyrazine ring system is efficiently accomplished by the condensation of a substituted 2,3-diaminopyridine with an α-ketoester.[5]
Experimental Protocol: [5]
-
To a suspension of 5-bromo-2,3-diaminopyridine (1.0 g, 0.005 mol) in toluene (10 ml), add ethyl pyruvate (0.6 ml, 0.005 mol) dropwise with vigorous stirring under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for a suitable period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, through standard workup and purification procedures.
Characterization Data for 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol: [5]
| Property | Value |
| Molecular Formula | C₈H₆BrN₃O |
| Molecular Weight | 240.06 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 2.42 (s, 3H), 8.38 (d, J=2 Hz, 1H), 8.57 (d, J=2 Hz, 1H), plus a signal for the hydroxyl proton. |
| Mass Spec (ESI) | m/z 239.7 (M+H)⁺ |
Deoxygenation to this compound
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Reductive Dechlorination: Removal of the chloro group via catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like zinc dust in acetic acid.
The Synthetic Power of the 7-Bromo Position: Cross-Coupling Reactions
The bromine atom at the 7-position is the key to the synthetic versatility of this building block, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[4] This allows for the straightforward introduction of a wide range of substituents to build molecular complexity and explore structure-activity relationships.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl and hetero-biaryl structures by coupling an organohalide with a boronic acid or ester.[6][7] For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 7-position.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, and perform an extractive workup followed by purification, typically via column chromatography.
Table of Representative Suzuki-Miyaura Reaction Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | Effective for coupling with p-methoxyphenylboronic acid on a similar substrate.[8] |
| XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | 110 | Useful for preventing debromination side reactions in related pyrimidine systems.[9] |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane | 110 | A common catalyst system for heteroaryl bromide couplings.[9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[10] This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are prevalent in bioactive molecules. The 7-bromo position of the pyrido[2,3-b]pyrazine core readily participates in this transformation.[11]
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., BINAP, XPhos, RuPhos).
-
Add the base (typically a strong, non-nucleophilic base like NaOtBu or K₃PO₄).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
-
After cooling, quench the reaction and perform a standard aqueous workup, followed by purification of the product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[12] This reaction is an excellent method for introducing alkynyl groups onto the 7-position of the pyrido[2,3-b]pyrazine scaffold, which can serve as handles for further transformations or as integral parts of the final target molecule.
Generalized Experimental Protocol for Sonogashira Coupling:
-
To a reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a suitable solvent, typically an amine base like triethylamine or a mixture of a solvent like THF or DMF with an amine.
-
Add the terminal alkyne (1.1-2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction for completion.
-
Upon completion, filter off any solids and concentrate the filtrate. Purify the residue by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system, due to the presence of three nitrogen atoms, can facilitate nucleophilic aromatic substitution (SNAr) at the 7-position, particularly with strong nucleophiles. While palladium-catalyzed reactions are often more general, SNAr can be an effective alternative in certain cases.
The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or thiolates can displace the bromide. The reaction typically requires elevated temperatures. The regioselectivity of such reactions on polyhalogenated systems can be complex, but the electron-withdrawing nature of the pyrazine and pyridine rings activates the 7-position towards nucleophilic attack.[13][14]
Applications in Drug Discovery and Medicinal Chemistry
The pyrido[2,3-b]pyrazine core is a well-established scaffold in the design of kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The ability to easily and systematically modify the 7-position of the this compound building block allows for the rapid generation of libraries of analogues for screening against various kinase targets. The substituents introduced at this position can be tailored to interact with specific residues within the ATP-binding pocket of the kinase, thereby influencing the potency and selectivity of the inhibitor.[5]
Recent patent literature highlights the use of related pyrrolo[2,3-b]pyrazine scaffolds in the development of irreversible FGFR kinase inhibitors, demonstrating the continued relevance of this heterocyclic system in modern drug discovery.[3]
Conclusion
This compound stands out as a strategic and highly valuable building block for chemical synthesis. Its straightforward preparation and, most importantly, the reactivity of the 7-bromo substituent provide a reliable and versatile platform for the construction of complex molecules. The amenability of this position to a range of powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient and controlled introduction of diverse chemical functionalities. This synthetic flexibility makes it an indispensable tool for researchers, particularly those in the field of medicinal chemistry and drug development, who are focused on the design and synthesis of novel kinase inhibitors and other biologically active compounds. A thorough understanding of the reactivity and handling of this building block, as outlined in this guide, will undoubtedly accelerate the discovery and development of new chemical entities with therapeutic potential.
References
-
Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. Der Pharma Chemica, 7(10), 347-352. [Link]
-
Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). ResearchGate. Retrieved from [Link]
-
Sonogashira coupling of compounds 7 with trimethylsilylacetylene. (2022). ResearchGate. Retrieved from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. Retrieved from [Link]
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Retrieved from [Link]
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). National Institutes of Health. Retrieved from [Link]
-
Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). ResearchGate. Retrieved from [Link]
-
A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. Retrieved from [Link]
-
Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). QM Magic Class. Retrieved from [Link]
-
Safe Synthesis of 4,7-Dibromo[4][5][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... (n.d.). ResearchGate. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. Retrieved from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate. Retrieved from [Link]
-
7-bromopyrido[2,3-b]pyrazine (52333-42-3). (n.d.). Chemchart. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
-
ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018). ResearchGate. Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Heterocycle for the Discovery of Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Protein kinases, pivotal regulators of cellular signaling, have emerged as a prominent class of drug targets, particularly in oncology. The relentless pursuit of selective and potent kinase inhibitors has led to the exploration of a diverse chemical space, with a significant focus on heterocyclic scaffolds that can effectively mimic the ATP binding site. Among these, the pyrido[2,3-b]pyrazine core has garnered substantial attention as a versatile and "privileged" scaffold. This guide provides a comprehensive technical overview of the strategic utilization of the pyrido[2,3-b]pyrazine scaffold in the design and discovery of novel kinase inhibitors. We will delve into the rationale behind its selection, synthetic strategies, structure-activity relationship (SAR) studies, and the critical experimental workflows required to advance these compounds from initial hits to preclinical candidates. This document is intended to serve as a practical resource for researchers, medicinal chemists, and pharmacologists engaged in the field of kinase inhibitor drug discovery.
The Central Role of Kinases and the Rationale for Pyrido[2,3-b]pyrazine Scaffolds
Protein kinases orchestrate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[1][2] Dysregulation of kinase activity, often stemming from mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[3] This has rendered kinases highly attractive targets for therapeutic intervention. The majority of small molecule kinase inhibitors are ATP-competitive, designed to occupy the ATP-binding pocket of the kinase domain, thereby preventing the transfer of a phosphate group to substrate proteins.[4]
The pyrido[2,3-b]pyrazine scaffold, a bicyclic heteroaromatic system, has emerged as a particularly effective framework for kinase inhibition due to several key features:
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrazine and pyridine rings can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding site. This hinge region is a highly conserved structural motif essential for inhibitor binding.[4]
-
Structural Rigidity and Planarity: The fused ring system provides a rigid and planar core, which can reduce the entropic penalty upon binding and allows for predictable vectoral expansion of substituents into different pockets of the ATP-binding site.
-
Synthetic Tractability: The synthesis of pyrido[2,3-b]pyrazine derivatives is often achievable through multicomponent reactions or well-established synthetic routes, allowing for the rapid generation of diverse chemical libraries for screening and optimization.[5][6]
-
Versatility for Decoration: The scaffold offers multiple points for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
The strategic application of this scaffold has led to the discovery of potent inhibitors against a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Janus Kinase 3 (JAK3).[7][8][9][10]
Designing and Synthesizing a Pyrido[2,3-b]pyrazine-Based Kinase Inhibitor Library
The successful discovery of a novel kinase inhibitor begins with the thoughtful design and synthesis of a focused library of compounds. The following workflow outlines the key considerations and a general synthetic approach.
Rational Design and Scaffold Hopping
While the pyrido[2,3-b]pyrazine core provides a solid foundation, the specific substituents at various positions are critical for achieving high potency and selectivity. A common and effective strategy is "scaffold hopping," where a known kinase inhibitor's core is replaced with the pyrido[2,3-b]pyrazine scaffold while retaining key pharmacophoric elements.[11][12][13][14] This approach can lead to novel intellectual property and improved drug-like properties. Deep learning and computational modeling are increasingly being used to guide this process.[4][12]
General Synthetic Strategy: A Multicomponent Approach
A versatile method for the synthesis of substituted pyrido[2,3-b]pyrazines involves a one-pot multicomponent reaction, which offers efficiency and diversity.[5]
Experimental Protocol: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives [5]
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an indane-1,3-dione derivative (1), a substituted aromatic aldehyde (2), and 2-aminopyrazine (3).
-
Solvent and Catalyst: Add ethanol as the solvent and 20 mol% of p-toluenesulfonic acid (p-TSA) as the catalyst.
-
Reaction Conditions: Stir the reaction mixture at reflux for the time determined by reaction monitoring (e.g., thin-layer chromatography), typically ranging from 8-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol. Further purification can be achieved by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
This protocol allows for the facile introduction of diversity at the positions corresponding to the aromatic aldehyde and the indane-1,3-dione, enabling a broad exploration of the chemical space around the core scaffold.
In Vitro Evaluation: From Primary Screening to Lead Optimization
Once a library of pyrido[2,3-b]pyrazine derivatives has been synthesized, a cascade of in vitro assays is employed to identify promising candidates and guide their optimization.
Primary Biochemical Kinase Assays
The initial step is to assess the direct inhibitory activity of the compounds against the target kinase.[15] A variety of assay formats are available, with luminescence-based assays being popular for their high-throughput capabilities.[16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®) [16]
-
Reagent Preparation: Prepare a reaction buffer containing the purified kinase, the specific substrate peptide, and any necessary cofactors.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate mixture to wells containing the test compounds. Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific kinase.[17] Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.[16]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Initial Biochemical Screening Results
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PBP-001 | ALK | 150 |
| PBP-002 | ALK | 85 |
| PBP-003 | ALK | >10,000 |
| PBP-004 | ALK | 25 |
| ... | ... | ... |
Cell-Based Assays: Assessing Target Engagement and Cellular Potency
While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that the compounds can penetrate the cell membrane, engage the target kinase in a physiological context, and exert a functional effect.[18][19]
Experimental Protocol: Cell-Based Phosphorylation Assay (Western Blot) [20]
-
Cell Culture and Treatment: Plate cancer cells known to be dependent on the target kinase (e.g., a cell line with an activating kinase mutation) and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Subsequently, probe with a primary antibody for the total amount of the substrate as a loading control.
-
Visualization and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®) [21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable reagent. For example, with an MTT assay, incubate with MTT solution, lyse the cells, and measure the absorbance of the formazan product. With CellTiter-Glo®, add the reagent and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Structure-Activity Relationship (SAR) Studies
The data from these in vitro assays are used to build a structure-activity relationship (SAR).[7][10][22][23][24] This involves systematically modifying the chemical structure of the lead compounds and observing the effects on potency and other properties. For the pyrido[2,3-b]pyrazine scaffold, SAR studies often explore substitutions at key positions to optimize interactions with different regions of the kinase active site. For instance, modifications can be made to enhance interactions with the solvent-exposed region or to exploit unique pockets in the target kinase to improve selectivity.[7]
Lead Optimization and Preclinical Evaluation
Promising lead compounds with potent in vitro activity must undergo further characterization to assess their potential as drug candidates.
Kinase Selectivity Profiling
To minimize off-target effects and potential toxicity, it is crucial to assess the selectivity of the lead compounds against a broad panel of kinases.[17] This is typically done by screening the compounds against hundreds of kinases at a fixed concentration, followed by IC₅₀ determination for any kinases that are significantly inhibited.
In Vivo Pharmacodynamic and Efficacy Studies
The ultimate test of a kinase inhibitor's potential is its ability to modulate the target in a living organism and produce a therapeutic effect.[25][26]
Experimental Protocol: In Vivo Pharmacodynamic (PD) Assay [27]
-
Animal Model: Use mice bearing xenograft tumors derived from a cancer cell line that is dependent on the target kinase.
-
Compound Administration: Administer the test compound to the mice via an appropriate route (e.g., oral gavage).
-
Tumor Collection: At various time points after dosing, euthanize the mice and collect the tumors.
-
Biomarker Analysis: Prepare tumor lysates and analyze the phosphorylation status of the target kinase or its downstream substrate by Western blot or ELISA to confirm target engagement in vivo.
Experimental Protocol: In Vivo Efficacy Study [28]
-
Tumor Implantation and Growth: Implant tumor cells subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Dosing: Administer the test compound and vehicle to the respective groups on a predetermined schedule (e.g., once daily).
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size. Euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.
Visualizing the Drug Discovery Workflow
The process of discovering novel kinase inhibitors using the pyrido[2,3-b]pyrazine scaffold can be visualized as a multi-stage workflow.
Caption: Workflow for Pyrido[2,3-b]pyrazine Kinase Inhibitor Discovery.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its favorable chemical properties and synthetic accessibility allow for the creation of diverse libraries and the systematic optimization of lead compounds. By following a rigorous and well-defined experimental cascade, from rational design and synthesis to comprehensive in vitro and in vivo evaluation, researchers can effectively leverage this privileged scaffold to discover next-generation targeted therapies for a multitude of diseases. This guide provides a foundational framework for these endeavors, emphasizing the critical interplay between medicinal chemistry, biochemistry, and pharmacology in the complex but rewarding field of drug discovery.
References
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop)
- In Vivo Kinase Activity Models - Reaction Biology. (URL: )
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed. (URL: [Link])
- Cell-based test for kinase inhibitors - INiTS. (URL: )
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (URL: [Link])
-
Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (URL: [Link])
-
Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (URL: [Link])
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed. (URL: [Link])
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (URL: [Link])
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - NIH. (URL: [Link])
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed. (URL: [Link])
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (URL: [Link])
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (URL: [Link])
-
Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - ResearchGate. (URL: [Link])
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
-
Novel pyrido[2,3-b][11][18]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Publishing. (URL: [Link])
-
(PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (URL: [Link])
-
Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and Other Diseases - PubMed. (URL: [Link])
-
356 Discovery of novel pyrido[2,3-b]pyrazine as fibroblast growth factor receptor (FGFR-1, 2, 3 & 4) kinase inhibitors with nanomolar affinity | Request PDF - ResearchGate. (URL: [Link])
-
Kinase assays | BMG LABTECH. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. (URL: [Link])
-
High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (URL: [Link])
-
Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (URL: [Link])
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (URL: [Link])
-
Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed. (URL: [Link])
-
Structure activity relationship (SAR) of some synthesized compounds - ResearchGate. (URL: [Link])
-
Novel pyrido[2,3-b][11][18]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (URL: [Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). | Semantic Scholar. (URL: [Link])
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH. (URL: [Link])
-
Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity - AACR Journals. (URL: [Link])
-
Optimization of novel pyrido[2,3-b]pyrazine based small molecule fibroblast growth factor receptor 1, 2, 3 & 4 (FGFR) inhibitors into a potential clinical candidate - ResearchGate. (URL: [Link])
-
Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. | Blood - ASH Publications. (URL: [Link])
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
-
Bioisosterism: A Rational Approach in Drug Design. (URL: [Link])
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors | Semantic Scholar [semanticscholar.org]
- 14. Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. inits.at [inits.at]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. acs.figshare.com [acs.figshare.com]
- 24. researchgate.net [researchgate.net]
- 25. reactionbiology.com [reactionbiology.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. ashpublications.org [ashpublications.org]
Methodological & Application
Strategic C-N Bond Formation: A Detailed Protocol for the Buchwald-Hartwig Amination of 7-Bromo-2-methylpyrido[2,3-b]pyrazine
An Application Note for Medicinal and Process Chemistry Professionals
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics. The ability to precisely functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds, a transformation that is often challenging using classical methods.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination on 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This substrate presents a unique challenge due to the electron-deficient nature of the pyrazine ring and the potential for nitrogen coordination to the palladium catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide insights into optimizing reaction parameters for this specific class of heteroaryl halides.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted pathway involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the heteroaryl halide, forming a Pd(II) complex.[5][6] This is often the rate-determining step of the cycle.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[2] The choice of base is critical to ensure this step is efficient without promoting side reactions.
-
Reductive Elimination: The C-N bond is formed as the desired arylated amine product is released from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Key Reaction Parameters
The success of coupling on an electron-deficient, coordinating substrate like this compound hinges on the judicious selection of four key components.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often preferred.[7] They offer superior air stability and reliably generate the active monoligated Pd(0) species upon activation with a base, leading to more reproducible results.[7]
-
Phosphine Ligand: This is arguably the most critical variable. For electron-deficient heteroaryl chlorides and bromides, bulky, electron-rich phosphine ligands are required to promote the challenging oxidative addition and facilitate the final reductive elimination step.[8] Ligands from the biarylphosphine class, such as RuPhos, XPhos, or BrettPhos, are excellent starting points.[5] The steric bulk helps prevent catalyst decomposition and favors the desired reaction pathway.
-
Base: The base must be strong enough to deprotonate the amine once coordinated to the palladium center but not so harsh as to degrade the substrate or ligand. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[5]
-
Solvent: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents and generally provide good solubility for the reactants and catalyst system.[10][11] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.
Comparative Reaction Conditions
The following table summarizes typical conditions that serve as an excellent starting point for the amination of this compound, based on protocols for analogous heteroaryl systems.
| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Condition C (Mild Base) | Rationale & Reference |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ (1-2 mol%) | tBuXPhos Pd G4 (2-4 mol%) | Precatalysts offer reliability; dba source is a classic choice.[12][13] |
| Ligand | XPhos (1.2-2.4 mol%) | RuPhos (2-4 mol%) | tBuXPhos (2.4-4.8 mol%) | Bulky, electron-rich ligands are essential for this substrate class.[14] |
| Base | NaOtBu (1.5 equiv) | LiHMDS (1.5 equiv) | K₃PO₄ (2.0 equiv) | Base strength must be matched to substrate tolerance.[10][12] |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Solvent choice affects solubility and reaction rate.[10][11] |
| Temperature | 100-110 °C | 90-100 °C | 100-120 °C | Higher temperatures may be needed for weaker bases.[5][12] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an amine with this compound.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol%)
-
Ligand (e.g., XPhos) (2.4 mol%)
-
Base (e.g., Sodium tert-butoxide) (1.5 equiv)
-
Anhydrous, degassed Toluene (to achieve 0.1 M concentration)
-
Oven-dried Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox or in a flask under a positive flow of argon, add sodium tert-butoxide (1.5 equiv), the palladium precatalyst (0.02 equiv), and the phosphine ligand (0.024 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the same flask, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Remove the flask from the glovebox (if used) and add the required volume of anhydrous, degassed toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen/moisture contamination). | Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere. Use freshly opened/purified reagents. |
| Insufficient temperature or incorrect base. | Increase the reaction temperature in 10 °C increments. Screen a stronger base (e.g., switch from K₃PO₄ to NaOtBu). | |
| Ligand choice is suboptimal. | Screen a different class of bulky biarylphosphine ligand (e.g., switch from an XPhos-type to a BrettPhos-type). | |
| Hydrodehalogenation | A common side reaction where the bromine is replaced by hydrogen. | Use a less sterically hindered ligand or a different base. Lowering the reaction temperature may also help. |
| Complex Mixture of Products | Substrate or product degradation. | The reaction temperature may be too high, or the base may be too strong. Attempt the reaction under milder conditions (e.g., K₃PO₄ at 90 °C). |
| Catalyst poisoning. | The amine substrate may contain impurities. Ensure the purity of all starting materials.[10] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heteroaromatic systems in modern drug discovery. While the electron-deficient and coordinating nature of the this compound core presents challenges, a successful outcome is readily achievable through the careful and informed selection of a modern palladium precatalyst, a bulky electron-rich phosphine ligand, an appropriate base, and anhydrous reaction conditions. The protocol and optimization guidelines presented herein provide a robust framework for researchers to efficiently synthesize novel derivatives of this important scaffold, accelerating the discovery of new chemical entities.
References
- Google. (n.d.). Current time information in Pasuruan, ID.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling.
- Newman, S. G., et al. (n.d.). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. Semantic Scholar.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine....
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- PubMed. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Sigma-Aldrich. (n.d.). Phosphine Ligands.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- Gessner Group. (n.d.). Phosphine ligands and catalysis - Research.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- SyntheticPage. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. gessnergroup.com [gessnergroup.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. youtube.com [youtube.com]
- 14. 膦配体 [sigmaaldrich.com]
Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine derivatives for anticancer screening
An Application Guide for the Synthesis and Evaluation of 7-Bromo-2-methylpyrido[2,3-b]pyrazine Derivatives as Potential Anticancer Agents
Introduction: The Strategic Pursuit of Novel Anticancer Therapeutics
The pyrido[2,3-b]pyrazine scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural features allow for interactions with a multitude of biological targets, making it a "privileged structure" in the design of novel therapeutic agents.[2] Derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3]
Within the landscape of oncology, the development of targeted therapies remains a paramount objective. The this compound core serves as an exceptional starting point for creating a diverse library of potential anticancer compounds. The bromine atom at the 7-position is not merely a substituent; it is a strategic chemical handle. It enables a wide range of modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the systematic introduction of various molecular fragments to explore structure-activity relationships (SAR).[2] This modular approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We present a detailed, step-by-step protocol for the synthesis of the this compound core and its subsequent derivatization. Furthermore, we outline a robust, self-validating protocol for the preliminary in-vitro anticancer screening of these novel derivatives using a standard cytotoxicity assay. The methodologies are designed to be both reproducible and informative, providing a solid foundation for the discovery of new and effective anticancer drug candidates.
PART I: Synthesis of this compound Derivatives
Causality in Synthetic Strategy
The selected synthetic pathway is centered on efficiency and adaptability. The initial formation of the pyrido[2,3-b]pyrazine core is achieved through a classical cyclocondensation reaction. This method was chosen for its reliability, high yields, and the commercial availability of the starting materials. The key starting material, 5-bromo-2,3-diaminopyridine, provides the foundational pyridine ring and the strategically placed bromine atom. Its reaction with ethyl pyruvate directly and efficiently constructs the desired pyrazine ring, yielding the core intermediate, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol.[4]
Subsequent derivatization steps are designed to showcase the scaffold's versatility. By converting the hydroxyl group into an acetohydrazide, we create a new reactive point for condensation with a variety of aldehydes. This allows for the rapid generation of a library of N'-Arylidene derivatives, each with unique steric and electronic properties, which is essential for a comprehensive SAR study.[4]
Experimental Protocol 1: Synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol (1)
This protocol details the foundational cyclisation reaction.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-bromo-2,3-diaminopyridine | 98% | Commercial |
| Ethyl pyruvate | 97% | Commercial |
| Toluene | Anhydrous | Commercial |
| Nitrogen (N₂) Gas | High Purity | Gas Supplier |
| Round-bottom flask (50 mL) | - | Glassware Supply |
| Magnetic stirrer & stir bar | - | Lab Equipment |
| Reflux condenser | - | Glassware Supply |
| Heating mantle | - | Lab Equipment |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 g, 5.32 mmol).
-
Solvent Addition: Add 10 mL of anhydrous toluene to create a suspension.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes to establish an inert atmosphere. Maintain a gentle N₂ flow throughout the reaction.
-
Reagent Addition: With vigorous stirring, add ethyl pyruvate (0.62 mL, 5.32 mmol) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
-
Characterization: The resulting solid, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol (1), can be characterized by NMR and mass spectrometry. Expected MS (ESI): m/z 239.7 [M+H]⁺.[4]
Experimental Protocol 2: Synthesis of N'-Arylidene Derivatives (4a-e)
This multi-step protocol demonstrates the conversion of the core intermediate (1) into a library of final compounds.[4]
Step 2a: Synthesis of Ethyl 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetate (2)
-
Suspend compound 1 (500 mg, 2.08 mmol) in 5 mL of dry acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (287 mg, 2.08 mmol).
-
Add ethyl chloroacetate (0.22 mL, 2.08 mmol) and stir the mixture at room temperature for 12-16 hours.
-
Filter off the solid K₂CO₃ and evaporate the solvent under reduced pressure to yield the crude ester 2 , which can be used in the next step without further purification.
Step 2b: Synthesis of 2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide (3)
-
Dissolve the crude ester 2 in 10 mL of ethanol.
-
Add hydrazine hydrate (0.2 mL, 4.16 mmol) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to give the pure hydrazide 3 .
Step 2c: General Procedure for N'-Arylidene Derivatives (4a-e)
-
Dissolve the hydrazide 3 (100 mg, 0.32 mmol) in 5 mL of ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Add the corresponding substituted aromatic aldehyde (0.32 mmol, 1 equivalent).
-
Reflux the mixture for 3-5 hours.
-
After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford the final N'-Arylidene derivative 4 .
Data Summary of Synthesized Compounds
| Compound ID | Ar-group (from Ar-CHO) | Molecular Formula | Yield (%) |
| 4a | Phenyl | C₁₇H₁₃BrN₆O₂ | ~85-90 |
| 4b | 4-Chlorophenyl | C₁₇H₁₂BrClN₆O₂ | ~88-93 |
| 4c | 4-Nitrophenyl | C₁₇H₁₂BrN₇O₄ | ~90-95 |
| 4d | 4-Methoxyphenyl | C₁₈H₁₅BrN₆O₃ | ~85-90 |
| 4e | 3,4,5-Trimethoxyphenyl | C₂₀H₁₉BrN₆O₅ | ~80-85 |
| Note: Yields are illustrative and based on typical outcomes for this reaction class. |
PART II: In-Vitro Anticancer Screening
Rationale for the Screening Cascade
The initial evaluation of a compound's anticancer potential is a critical filter in the drug discovery pipeline.[5] An in-vitro cytotoxicity screen is the foundational step, providing essential data on a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which correlates with cell viability. A decrease in metabolic activity in the presence of a test compound indicates either cytotoxicity or cytostatic effects.
Our protocol utilizes a panel of human cancer cell lines from diverse tissue origins (e.g., breast, lung, prostate) to assess the breadth and potential selectivity of the synthesized derivatives.[6][7] Doxorubicin, a standard chemotherapeutic agent, is included as a positive control to validate the assay's performance. The ultimate output, the half-maximal inhibitory concentration (IC₅₀), provides a quantitative measure of a compound's potency, allowing for direct comparison across the synthesized library.
Experimental Protocol 3: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for in-vitro anti-cancer drug screening.[6]
Cell Culture and Maintenance
-
Cell Lines: Use a panel of human cancer cell lines, such as MCF-7 (breast), A-549 (lung), and PC-3 (prostate).
-
Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Assay Procedure
-
Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere by incubating overnight.
-
Compound Preparation: Prepare stock solutions of the test compounds (e.g., 4a-e ) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Drug Treatment: Remove the overnight medium from the plates and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the log of compound concentration and fitting the data to a dose-response curve.[6]
Illustrative Data Presentation
| Compound ID | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A-549 | IC₅₀ (µM) vs. PC-3 |
| 4a | 25.4 ± 3.1 | 32.1 ± 4.5 | 28.9 ± 3.8 |
| 4b | 12.8 ± 1.9 | 18.5 ± 2.2 | 15.3 ± 2.1 |
| 4c | 8.2 ± 1.1 | 11.3 ± 1.5 | 9.7 ± 1.3 |
| 4d | 19.6 ± 2.5 | 24.8 ± 3.0 | 21.4 ± 2.7 |
| 4e | > 50 | > 50 | > 50 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Note: The data presented above are for illustrative purposes only and will vary depending on the specific compounds and experimental conditions. |
PART III: Investigating the Mechanism of Action
A promising IC₅₀ value is the first step. Understanding how a compound kills cancer cells is crucial for its development. Many effective anticancer agents function by inducing apoptosis, or programmed cell death.[2] Pyrido[2,3-d]pyrimidine derivatives (a related class) have been shown to induce apoptosis by modulating key proteins like Bax, Bcl-2, and p53, and by inhibiting cyclin-dependent kinases (CDKs).[7]
A logical follow-up experiment is to assess whether the most potent compounds from the primary screen induce apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this, capable of distinguishing between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6]
Conclusion and Future Outlook
This application note has detailed a robust and logical workflow for the synthesis and preliminary anticancer evaluation of novel this compound derivatives. The synthetic strategy is highly modular, enabling the creation of extensive compound libraries for thorough structure-activity relationship studies. The provided in-vitro screening protocol offers a reliable method for identifying lead compounds with potent cytotoxic activity.
The true value of this scaffold lies in its potential for further optimization. Promising hits from the initial screen, such as compounds with low micromolar IC₅₀ values, should be advanced to more complex biological assays. Future work should focus on elucidating the precise mechanism of action, assessing selectivity against non-cancerous cell lines, and ultimately, evaluating the in-vivo efficacy and safety of the most promising candidates in preclinical animal models. This systematic approach provides a clear path from chemical synthesis to the identification of viable drug candidates for the next generation of cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (n.d.). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. Der Pharma Chemica.
- BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
- BenchChem. (n.d.). 7-Bromo-8-methylpyrido[2,3-b]pyrazine | CAS 116605-69-7.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
- PubMed. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors.
- PubMed. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives].
- BenchChem. (n.d.). 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Aryl-7-Amino-2-Methylpyrido[2,3-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of N-aryl-7-amino-2-methylpyrido[2,3-b]pyrazines, a class of compounds with significant potential in medicinal chemistry. The pyrido[2,3-b]pyrazine scaffold is a privileged structure known to impart a wide range of biological activities, and its derivatives are being investigated as potential therapeutics in areas such as oncology and virology.[1][2] This guide offers a comprehensive, step-by-step protocol, explains the chemical principles behind the methodology, and provides practical insights for successful synthesis.
Introduction: The Significance of N-Aryl-7-Amino-2-Methylpyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine core is a key pharmacophore found in numerous biologically active molecules.[3][4] The introduction of an N-aryl group at the 7-amino position can significantly modulate the pharmacological properties of these compounds, making them attractive candidates for drug discovery programs. For instance, derivatives of this scaffold have shown promise as inhibitors of erlotinib-resistant tumors.[2] The synthesis of a library of N-aryl-7-amino-2-methylpyrido[2,3-b]pyrazines is therefore a critical step in exploring their therapeutic potential.
The synthetic strategy outlined herein involves a two-stage process: first, the construction of the core heterocyclic system, 7-chloro-2-methylpyrido[2,3-b]pyrazine, followed by a palladium-catalyzed cross-coupling reaction to introduce the N-aryl moiety. This approach offers flexibility in the choice of the aryl group, allowing for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies.
Overall Synthetic Workflow
The synthesis of N-aryl-7-amino-2-methylpyrido[2,3-b]pyrazines can be conceptualized as a convergent process. The key steps are the formation of the heterocyclic core and the subsequent functionalization at the 7-position.
Caption: Overall synthetic workflow for N-aryl-7-amino-2-methylpyrido[2,3-b]pyrazines.
Stage 1: Synthesis of 7-Chloro-2-methylpyrido[2,3-b]pyrazine
The formation of the pyrido[2,3-b]pyrazine ring system is typically achieved through the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[1][5] In this protocol, we utilize the commercially available 5-chloro-2,3-diaminopyridine and methylglyoxal. The chloro-substituent at the 7-position of the final product serves as a convenient handle for the subsequent N-arylation step.
Detailed Experimental Protocol: Stage 1
Reaction: Condensation of 5-chloro-2,3-diaminopyridine with methylglyoxal.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Chloro-2,3-diaminopyridine | 143.57 | 10.0 | 1.44 g |
| Methylglyoxal (40% in water) | 72.06 | 11.0 | 1.43 mL |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| Acetic Acid (AcOH), glacial | 60.05 | catalytic | ~0.5 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2,3-diaminopyridine (1.44 g, 10.0 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add methylglyoxal (1.43 mL of a 40% aqueous solution, 11.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~0.5 mL). The use of a slight excess of the dicarbonyl compound ensures complete consumption of the diamine. The acidic medium facilitates the cyclization and subsequent dehydration to form the aromatic pyrazine ring.[1]
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo.
-
Add cold water (~50 mL) to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 7-chloro-2-methylpyrido[2,3-b]pyrazine as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Stage 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is highly versatile, with a broad substrate scope and functional group tolerance, making it ideal for the synthesis of N-aryl amines.[8][9] In this stage, the 7-chloro-2-methylpyrido[2,3-b]pyrazine synthesized in Stage 1 is coupled with a variety of aryl amines.
Detailed Experimental Protocol: Stage 2
Reaction: Palladium-catalyzed N-arylation of 7-chloro-2-methylpyrido[2,3-b]pyrazine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 7-Chloro-2-methylpyrido[2,3-b]pyrazine | 179.60 | 1.0 | 179.6 mg |
| Aryl Amine | Varies | 1.2 | Varies |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| Xantphos | 578.68 | 0.04 (4 mol%) | 23.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 mg |
| Toluene, anhydrous | 92.14 | - | 10 mL |
Procedure:
-
To an oven-dried Schlenk tube, add 7-chloro-2-methylpyrido[2,3-b]pyrazine (179.6 mg, 1.0 mmol), the desired aryl amine (1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol). The use of a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9][10]
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to yield the pure N-aryl-7-amino-2-methylpyrido[2,3-b]pyrazine.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 7-chloro-2-methylpyrido[2,3-b]pyrazine.
-
Ligand Exchange and Deprotonation: The amine displaces the halide from the palladium center, and a base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Troubleshooting and Key Considerations
-
Purity of Starting Materials: Ensure that the 5-chloro-2,3-diaminopyridine is of high purity, as impurities can interfere with the condensation reaction.
-
Inert Atmosphere for Stage 2: The Buchwald-Hartwig amination is sensitive to oxygen. It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction to prevent catalyst deactivation.
-
Choice of Base: While sodium tert-butoxide is a common and effective base, other bases such as potassium tert-butoxide or cesium carbonate can also be used and may be optimal for specific substrates.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the efficiency of the N-arylation. If the reaction is sluggish, screening other bulky, electron-rich ligands may be beneficial.
-
Purification: The final products may require careful purification by column chromatography to remove any unreacted starting materials and byproducts.
References
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124. [Link]
-
Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 10849-10861. [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33031-33046. [Link]
-
Frank, É., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 233-239. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13, 33031-33046. [Link]
-
Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(20), 5643-5647. [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Deng, W., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 46(45), 7849-7853. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
El-Sabbagh, O. I., et al. (2017). Synthesis and Biological Evaluation of Some N-Arylpyrazoles and Pyrazolo[3,4-d]pyridazines as Antiinflammatory Agents. ResearchGate. [Link]
-
ALAbady, M. S. J., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. [Link]
-
Keglevich, A., et al. (2019). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. [Link]
-
Chen, Y., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 17(11), 12753-12761. [Link]
-
Kumar, M. R., et al. (2016). A facile synthesis of 6-Chloro-2-methoxy-7-(trifluoromethyl) imidazo[1,5-a]pyrido[3,2-e]pyrazine. ResearchGate. [Link]
-
Ananikov, V. P., et al. (2023). N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. The Journal of Organic Chemistry, 88(17), 12765-12775. [Link]
-
Comdom, R. F. P., & Finet, J.-P. (2002). Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Purification of 7-Bromo-2-methylpyrido[2,3-b]pyrazine by Column Chromatography
Abstract
This application note provides a detailed, step-by-step protocol for the purification of 7-Bromo-2-methylpyrido[2,3-b]pyrazine using normal-phase silica gel column chromatography. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, making its purity paramount for the reliability and reproducibility of subsequent synthetic transformations and biological assays.[1] The described methodology is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices to ensure both high purity and yield.
Introduction and Principles
This compound is a heterocyclic compound whose structure is foundational for the synthesis of more complex molecules with potential therapeutic applications.[1] The bromine atom at the 7-position serves as a key functional handle for derivatization via cross-coupling reactions.[1] As with most multi-step organic syntheses, the crude product of this compound is often contaminated with unreacted starting materials, byproducts, or reagents. Column chromatography is a fundamental and powerful technique for isolating and purifying individual compounds from such mixtures.[2]
This protocol employs normal-phase chromatography, which relies on the principle of differential adsorption.[2] The stationary phase, silica gel, is a highly polar, porous form of silicon dioxide with a large surface area.[2][3] The mobile phase, a less polar organic solvent mixture, flows through the column, carrying the crude sample with it.[2] Separation is achieved based on the varying affinities of the components in the mixture for the stationary phase.[2]
-
Polar Compounds: Molecules with polar functional groups (like the nitrogen atoms in the pyrido[2,3-b]pyrazine core) will interact strongly with the polar silanol groups on the silica gel surface.[4][5] These interactions, primarily dipole-dipole and hydrogen bonding, cause polar compounds to adsorb more strongly and move down the column more slowly.[4]
-
Nonpolar Compounds: Less polar molecules have a weaker affinity for the stationary phase and a greater affinity for the less polar mobile phase.[4] Consequently, they travel down the column more quickly.[4][6]
By carefully selecting the mobile phase composition, a clean separation between the target compound and its impurities can be achieved.
Compound and Solvent Properties
A thorough understanding of the physical and chemical properties of the target compound and the solvents is crucial for successful purification.
| Compound/Solvent | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | C₈H₆BrN₃ | 224.06 | ~161-166 (for related structures) | Solid, moderately polar heterocyclic compound. |
| Silica Gel (Stationary Phase) | SiO₂ | 60.08 | N/A | Highly polar adsorbent with a large surface area.[2][3] |
| Hexanes (Mobile Phase Component) | C₆H₁₄ | 86.18 | -95 | Nonpolar solvent, used as the weak eluent. |
| Ethyl Acetate (Mobile Phase Component) | C₄H₈O₂ | 88.11 | -83.6 | Moderately polar solvent, used as the strong eluent to increase mobile phase polarity.[7] |
Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC operates on the same principles as column chromatography but on a smaller, faster scale.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35 .
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rƒ in this range typically ensures that the compound does not elute too quickly (co-eluting with nonpolar impurities) or too slowly (requiring excessive solvent and leading to band broadening).
TLC Protocol:
-
Prepare several small beakers or TLC developing chambers with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude material onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the separated spots using a UV lamp (254 nm). The pyrido[2,3-b]pyrazine core is UV active.
-
Calculate the Rƒ for each spot and select the solvent system that gives the best separation and the target Rƒ for the desired product. For many pyridine-type compounds, a starting point of 15-30% EtOAc/Hexanes is effective.[8]
Detailed Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column (e.g., 40-50 cm length, 4-5 cm diameter)
-
Separatory funnel or solvent reservoir
-
Cotton or glass wool
-
Sand, washed
-
Collection vessels (test tubes or flasks)
-
TLC plates, developing chambers, and UV lamp
-
Rotary evaporator
Workflow Visualization
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Create a slurry by adding the silica gel to the initial, least polar eluting solvent (e.g., 5% EtOAc in hexanes). The consistency should be like a milkshake, not a thick paste.
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica gel and remove any air bubbles.
-
Add more of the initial eluting solvent as needed, ensuring the silica gel bed never runs dry.[6]
-
Once the silica gel has settled into a stable bed, add a final layer (~1-2 cm) of sand on top to prevent disturbance of the silica surface during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. The column is now packed and ready.
Step 2: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.
-
Alternatively, for less soluble compounds, perform a "dry loading": Dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 times the sample weight), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Wet Loading: Carefully add the concentrated sample solution dropwise to the top of the column using a pipette. Rinse the flask with a tiny amount of solvent and add this to the column to ensure all the sample is transferred.
-
Dry Loading: Carefully add the silica-adsorbed sample powder to the top of the column, creating a thin, even layer.
-
Open the stopcock and drain the solvent until the sample is loaded onto the silica bed. Add a small amount of the eluting solvent and drain again to ensure the sample is concentrated in a narrow band.
Step 3: Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase identified during TLC analysis. A separatory funnel can be used as a reservoir for continuous solvent supply.
-
Begin eluting the column by opening the stopcock to achieve a steady drip rate (e.g., 1-2 drops per second).[9]
-
Start collecting the eluent in a series of numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL.
-
As the separation progresses, you may need to gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly adsorbed target compound.[9] For example, you might start with 10% EtOAc/Hexanes and slowly increase to 20%, then 30%. This is particularly useful if impurities are close in polarity to the product.
Conceptual Visualization of Separation
Caption: Conceptual diagram of component separation on a silica gel column.
Post-Purification Analysis and Recovery
-
Analyze Fractions: Spot each collected fraction (or every few fractions) on a TLC plate alongside a spot of the original crude material. Develop the plate in the optimized solvent system and visualize under UV light.
-
Combine Pure Fractions: Identify the fractions that contain only the pure target compound (single spot at the correct Rƒ). Combine these fractions into a single, clean round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Final Product: The remaining solid is the purified this compound. Determine the final weight to calculate the percent yield and confirm purity via analytical methods such as NMR, LC-MS, or melting point.
Safety and Handling
All work should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: May cause respiratory irritation and is harmful if swallowed. Avoid dust formation and inhalation.[10]
-
Organic Solvents (Hexanes, Ethyl Acetate): Flammable liquids and vapors. Keep away from ignition sources. Avoid inhalation of vapors.
-
Silica Gel: A fine powder that can cause respiratory irritation if inhaled. Handle carefully to avoid creating dust.
Consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]
References
- JoVE. (2024). Silica Gel Column Chromatography: Overview.
- Teledyne Labs. (n.d.). Silica Gel Column Chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Sorbent Technologies. (2023). Silica Gel for Column Chromatography.
- Chemistry LibreTexts. (2023). Column Chromatography.
- MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- PubChem. (n.d.). 7-Bromo-2,3-dimethylpyrido(2,3-b)pyrazine.
- Benchchem. (n.d.). 7-Bromo-8-methylpyrido[2,3-b]pyrazine | CAS 116605-69-7.
- Sigma-Aldrich. (n.d.). 7-Bromopyrido[2,3-b]pyrazine 95%.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?.
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Video: Silica Gel Column Chromatography: Overview [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Leveraging 7-Bromo-2-methylpyrido[2,3-b]pyrazine for the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The pyrido[2,3-b]pyrazine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent antimicrobial properties.[1][2] This guide provides an in-depth exploration of the synthetic utility of a key intermediate, 7-Bromo-2-methylpyrido[2,3-b]pyrazine, in the generation of new antimicrobial agents. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through modern cross-coupling reactions, thereby facilitating the exploration of the chemical space and the optimization of biological activity.
The Strategic Advantage of the this compound Scaffold
The pyrido[2,3-b]pyrazine heterocyclic system is a bioisostere of quinoline and pteridine, known pharmacophores in numerous therapeutic agents. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions with biological targets. The methyl group at the 2-position can influence the molecule's solubility and metabolic stability. The strategically positioned bromine atom at the 7-position is the cornerstone of this scaffold's utility in medicinal chemistry. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively.[3] This enables the synthesis of large libraries of analogues with diverse substituents at the 7-position for structure-activity relationship (SAR) studies.
Synthetic Pathways to Novel Antimicrobial Agents
The primary strategies for functionalizing this compound to generate potential antimicrobial agents involve the Suzuki-Miyaura coupling for the introduction of aryl or heteroaryl moieties and the Buchwald-Hartwig amination for the incorporation of a wide range of amino groups.
Workflow for Synthesizing and Evaluating Novel Antimicrobial Agents
Caption: Synthetic and evaluation workflow for developing antimicrobial agents from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-2-methylpyrido[2,3-b]pyrazines
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[4][5][6][7][8] In this context, it enables the coupling of this compound with a variety of aryl or heteroaryl boronic acids or their esters to generate a library of 7-substituted analogues.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq) or potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v) or toluene/ethanol/water. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures optimal catalytic activity.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] The choice of base can influence the reaction rate and yield.
-
Solvent System: The use of a biphasic solvent system, often containing water, is common in Suzuki couplings. Water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable precatalyst that is effective for a wide range of Suzuki couplings. Other palladium sources and ligands can be explored for optimizing the reaction with specific substrates.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-2-methylpyrido[2,3-b]pyrazines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a broad range of amines.[3][9][10] This reaction is instrumental in introducing diverse amino functionalities at the 7-position of the pyrido[2,3-b]pyrazine core, which is a common feature in many bioactive molecules.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol:
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4-2.0 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos or BINAP are often used to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.[9]
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of the phosphine ligands and deactivation of the catalyst. Therefore, the use of dry solvents and an inert atmosphere is essential.
Data Presentation: Expected Antimicrobial Activity
While specific antimicrobial data for derivatives of this compound are not extensively reported in the literature, data from closely related pyrido[2,3-b]pyrazine structures can provide valuable insights into the potential efficacy of newly synthesized compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.
Table 1: Representative Antimicrobial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrido[2,3-b]pyrazine-1,4-dioxides | Staphylococcus aureus | Strong Activity | [Miyazawa et al., 1997][1] |
| Escherichia coli | Strong Activity | [Miyazawa et al., 1997][1] | |
| N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones | Escherichia coli | Noteworthy Inhibition | [ResearchGate, 2025][11] |
| Staphylococcus aureus | Significant Activity | [ResearchGate, 2025][11] | |
| Pseudomonas aeruginosa | Moderate Activity | [ResearchGate, 2025][11] | |
| Salmonella spp. | Moderate Activity | [ResearchGate, 2025][11] |
Antimicrobial Susceptibility Testing Protocol
A standard broth microdilution method should be employed to determine the MIC values of the newly synthesized compounds against a panel of clinically relevant bacterial strains.
-
Bacterial Strains: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel antimicrobial agents. The protocols outlined in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and adaptable methods for generating diverse libraries of 7-substituted pyrido[2,3-b]pyrazine derivatives. The systematic exploration of the structure-activity relationships of these compounds, guided by comprehensive antimicrobial screening, holds significant promise for the discovery of new and effective therapeutics to combat the growing challenge of antimicrobial resistance. Further optimization of the pyrido[2,3-b]pyrazine scaffold, including modifications at other positions, may lead to the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. Available at: [Link]
-
Miyazawa, T., Takabatake, T., & Hasegawa, M. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
(PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7395. Available at: [Link]
-
Singh, U. P., & Gahtori, P. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Applied Pharmaceutical Science, 2(10), 142-146. Available at: [Link]
-
Sirakanyan, S. N., Geronikaki, A., Spinelli, D., Hakobyan, E. K., Kartsev, V. G., Petrou, A., & Anush, A. (2017). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Chemistry of Heterocyclic Compounds, 53(6-7), 726-733. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1258. Available at: [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 12(12), 2031-2055. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Sattar, N. E. A. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. International Journal of Organic Chemistry, 2(3), 223-230. Available at: [Link]
-
Khan, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33038-33053. Available at: [Link]
-
Alabady, L. M. A., & Al-Majidi, S. M. H. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Iraqi Journal of Science, 65(5), 2357-2372. Available at: [Link]
-
Wang, J., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(16), 4983. Available at: [Link]
-
Khan, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
de la Rosa, M. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. Available at: [Link]
-
Kłopot, M., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 26(24), 7483. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
Sources
- 1. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, a valuable heterocyclic intermediate. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and antimicrobial agents[1][2]. The bromine atom at the 7-position serves as a critical functional handle for further molecular elaboration through cross-coupling reactions, enabling the development of diverse chemical libraries for drug discovery programs[2][3][4]. This protocol details the cyclocondensation reaction between 5-bromo-2,3-diaminopyridine and ethyl pyruvate. Furthermore, a validated method for the synthesis of the requisite 5-bromo-2,3-diaminopyridine precursor from 2-amino-5-bromo-3-nitropyridine is included, ensuring a complete and self-contained workflow for researchers.
Introduction: The Strategic Importance of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazine derivatives are nitrogen-containing heterocycles of significant interest to the pharmaceutical and material science sectors[1][5][6]. Their structural similarity to biologically relevant molecules like pteridines and quinoxalines has led to their investigation in numerous therapeutic areas[1]. Research has demonstrated their potential as kinase inhibitors for cancer therapy, particularly for erlotinib-resistant tumors, and as modulators of various biological pathways[1][3].
The synthesis described herein provides access to a functionally versatile building block. The presence of the bromine atom is particularly advantageous, offering a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allows for the strategic introduction of diverse substituents to explore structure-activity relationships (SAR)[2][4]. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable pathway to this key intermediate.
Overall Reaction Scheme
Experimental Protocols
This guide is presented in two main parts: the synthesis of the essential diamine precursor, followed by the final cyclocondensation to yield the target compound.
Part A: Synthesis of Precursor: 5-Bromo-2,3-diaminopyridine
The synthesis of the title compound begins with the preparation of its diamine precursor. This is achieved through the chemical reduction of 2-amino-5-bromo-3-nitropyridine. While catalytic hydrogenation is a viable alternative, the following iron-mediated reduction is often more accessible in a standard laboratory setting and avoids the need for high-pressure equipment[3][7][8].
Materials & Reagents (Part A)
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 3.0 g | 13.76 |
| Iron Powder (<325 mesh) | Fe | 55.85 | 2.31 g | 41.36 |
| Ammonium Chloride | NH₄Cl | 53.49 | 1.47 g | 27.48 |
| Isopropanol | C₃H₈O | 60.10 | 56 mL | - |
| Deionized Water | H₂O | 18.02 | 28 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Brine Solution | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Protocol (Part A)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-amino-5-bromo-3-nitropyridine (3.0 g), isopropanol (56 mL), and deionized water (28 mL). Stir to create a suspension[3][9].
-
Addition of Reagents: To the suspension, add ammonium chloride (1.47 g) followed by iron powder (2.31 g)[3][9]. The ammonium chloride serves as a mild proton source to facilitate the reduction process.
-
Heating: Heat the reaction mixture to 90°C using a heating mantle. Maintain this temperature and vigorous stirring for 45-60 minutes[9]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark mixture with ethyl acetate (approx. 100 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts and other insoluble materials. Wash the filter cake thoroughly with additional ethyl acetate (3 x 20 mL).
-
Phase Separation: Transfer the combined filtrate to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Washing and Drying: Wash the organic layer with saturated brine solution (50 mL), dry over anhydrous sodium sulfate, and filter[3].
-
Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to yield 5-bromo-2,3-diaminopyridine as a solid, which can be used in the next step without further purification[9]. Expected yield is typically high (approx. 95%)[9].
Part B: Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol
This stage involves the key cyclocondensation reaction. The adjacent amino groups of the precursor react with the dicarbonyl functionality of ethyl pyruvate to form the fused pyrazine ring system.
Materials & Reagents (Part B)
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2,3-diaminopyridine | C₅H₆BrN₃ | 188.03 | 1.0 g | 5.32 |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 0.62 mL (0.68 g) | 5.85 |
| Toluene | C₇H₈ | 92.14 | 10 mL | - |
| Nitrogen Gas (Inert Atmosphere) | N₂ | 28.01 | As needed | - |
Step-by-Step Protocol (Part B)
-
Inert Atmosphere: Set up a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. This is crucial to prevent oxidation of the electron-rich diamine starting material.
-
Initial Suspension: Add 5-bromo-2,3-diaminopyridine (1.0 g) and toluene (10 mL) to the flask. Begin vigorous stirring to form a suspension[1].
-
Reagent Addition: Add ethyl pyruvate (0.6 mL) to the dropping funnel. Add the ethyl pyruvate dropwise to the stirred suspension over a period of 10-15 minutes[1]. The dropwise addition helps to control the exothermicity of the reaction.
-
Reaction: Upon completion of the addition, continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Product Isolation: The product often precipitates out of the toluene solution. Isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold toluene or hexane to remove any unreacted ethyl pyruvate. Dry the product under vacuum to yield 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Appearance: Light yellow to brown solid.
-
Molecular Formula: C₈H₆BrN₃O[1].
-
Molecular Weight: 240.06 g/mol [1].
-
¹H-NMR (400 MHz, DMSO-d₆): δ (ppm) 8.57 (d, J=2 Hz, 1H), 8.38 (d, J=2 Hz, 1H), 2.43 (s, 1H, -OH), 2.42 (s, 3H, -CH₃)[1].
-
Mass Spectrometry (ESI): m/z 239.7 [M+H]⁺[1].
Synthetic Workflow Diagram
The following diagram illustrates the complete workflow from precursor synthesis to final product characterization.
Caption: Workflow for the synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-amino-5-bromo-3-nitropyridine: Handle with care. Nitroaromatic compounds can be energetic.
-
Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.
-
Ethyl Pyruvate: Combustible liquid. May cause eye and skin irritation.
-
Pyrido[2,3-b]pyrazine derivatives: While specific toxicity data for the target compound is not available, related brominated heterocycles are classified as harmful if swallowed and as skin/eye irritants. Handle with caution.
References
- What is the synthesis process of 2,3-Diamino-5-bromopyridine? - FAQ - Guidechem.
- Kotakommula, H., et al. A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. Der Pharma Chemica.
- Application Notes and Protocols: The Role of 2,3-Diamino-5-bromopyridine in the Synthesis of Heterocyclic Compounds. Benchchem.
- Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine. Benchchem.
- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.
- 2,3-Diamino-5-bromopyridine | 38875-53-5. ChemicalBook.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing.
- 7-Bromo-8-methylpyrido[2,3-b]pyrazine|CAS 116605-69-7. Benchchem.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
- 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3. Benchchem.
- 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3. Sigma-Aldrich.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,3-Diamino-5-bromopyridine | 38875-53-5 [chemicalbook.com]
Application Notes and Protocols: Strategic Derivatization of the 7-Bromo-pyrido[2,3-b]pyrazine Core
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold that has garnered considerable attention from the drug discovery and development community. This nitrogen-rich structure is recognized as a "privileged" scaffold due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potential applications as anticancer agents, kinase inhibitors, and treatments for viral infections and pain.[1][2][3] The strategic modification of this core structure is paramount to modulating its physicochemical properties and biological activity, thereby optimizing its therapeutic potential.
The bromine atom at the 7-position of the pyrido[2,3-b]pyrazine ring serves as a highly versatile synthetic handle.[4] Its presence allows for a diverse array of derivatizations, primarily through palladium-catalyzed cross-coupling reactions. This strategic positioning enables chemists to introduce a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic profiles.[5] This application note provides a detailed guide to the most effective and commonly employed methods for the derivatization of 7-bromo-pyrido[2,3-b]pyrazine, complete with step-by-step protocols and expert insights.
Core Derivatization Strategies: A Chemist's Guide to Unlocking Molecular Diversity
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system, coupled with the excellent leaving group ability of the bromine atom, makes the 7-position an ideal site for transition metal-catalyzed cross-coupling reactions. The following sections will delve into the mechanistic rationale and practical execution of several key transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[6][7] In the context of 7-bromo-pyrido[2,3-b]pyrazine, this reaction is invaluable for introducing diverse aromatic and heteroaromatic moieties, which can profoundly influence the molecule's biological activity and physical properties.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is the active catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as XPhos or SPhos can enhance catalytic activity, particularly for challenging substrates.[8]
-
Base: A base, commonly aqueous sodium carbonate or potassium phosphate, is essential for the transmetalation step, activating the boronic acid partner.[8][9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reaction components.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionality
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the formation of C-N bonds.[10][11] This reaction is particularly useful for installing primary and secondary amines at the 7-position of the pyrido[2,3-b]pyrazine core, a common motif in bioactive molecules.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are employed. Ligands such as BINAP or Josiphos are often effective.[12][13] The choice of ligand can influence the reaction's scope with respect to the amine coupling partner.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.[14]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A generalized workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction introduces a linear and rigid alkynyl group, which can act as a linker or be further functionalized.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[17][18] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. Copper-free versions of this reaction have also been developed.[19]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and act as a solvent.[18]
-
Solvent: The amine base often serves as the solvent, though other solvents like THF or DMF can be used.
Experimental Workflow: Sonogashira Coupling
Caption: A generalized workflow for Sonogashira coupling.
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group can significantly alter a molecule's polarity and metabolic stability. The cyano group can also serve as a synthetic precursor to other functional groups, such as carboxylic acids, amides, and tetrazoles. Palladium- or nickel-catalyzed cyanation reactions are effective methods for this transformation.[20][21]
Causality Behind Experimental Choices:
-
Cyanide Source: A variety of cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic alternative to reagents like zinc cyanide (Zn(CN)₂).[20][22]
-
Catalyst: Palladium or nickel catalysts are commonly employed. The choice of ligand can be crucial for achieving high yields.[20]
-
Solvent: Polar aprotic solvents such as DMF or DMAc are often used.[22]
Detailed Experimental Protocols
Note: These protocols are intended as a starting point. Optimization of reaction conditions may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-pyrido[2,3-b]pyrazine with Phenylboronic Acid
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
2 M Aqueous sodium carbonate solution (2.0 mL)
-
1,4-Dioxane (10 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add 7-bromo-pyrido[2,3-b]pyrazine, phenylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add 1,4-dioxane followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Expected Outcome: Formation of 7-phenyl-pyrido[2,3-b]pyrazine. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-pyrido[2,3-b]pyrazine with Morpholine
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 7-bromo-pyrido[2,3-b]pyrazine and anhydrous toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Expected Outcome: Formation of 7-(morpholin-4-yl)pyrido[2,3-b]pyrazine. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 3: Sonogashira Coupling of 7-Bromo-pyrido[2,3-b]pyrazine with Phenylacetylene
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (10 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a round-bottom flask, add 7-bromo-pyrido[2,3-b]pyrazine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add triethylamine and phenylacetylene.
-
Stir the reaction at room temperature for 8-16 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Expected Outcome: Formation of 7-(phenylethynyl)pyrido[2,3-b]pyrazine. Characterize by ¹H NMR, ¹³C NMR, and MS.
Protocol 4: Cyanation of 7-Bromo-pyrido[2,3-b]pyrazine
Materials:
-
7-Bromo-pyrido[2,3-b]pyrazine (1.0 mmol, 1.0 equiv)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.4 mmol, 0.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 mmol, 4 mol%)
-
Sodium carbonate (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (10 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add 7-bromo-pyrido[2,3-b]pyrazine, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and sodium carbonate.
-
Evacuate and backfill with an inert gas.
-
Add DMAc and heat the reaction to 120 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Expected Outcome: Formation of pyrido[2,3-b]pyrazine-7-carbonitrile. Characterize by ¹H NMR, ¹³C NMR, IR, and MS.
Data Summary Table
| Reaction Type | Key Reagents | Typical Conditions | Product Class |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Dioxane/H₂O, 80-100 °C | 7-Aryl/Heteroaryl-pyrido[2,3-b]pyrazines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Strong base | Toluene, 80-110 °C | 7-Amino-pyrido[2,3-b]pyrazines |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Amine base | Et₃N, RT-50 °C | 7-Alkynyl-pyrido[2,3-b]pyrazines |
| Cyanation | Cyanide source, Pd or Ni catalyst | DMAc, 120-140 °C | 7-Cyano-pyrido[2,3-b]pyrazines |
Conclusion
The derivatization of the bromine at the 7-position of the pyrido[2,3-b]pyrazine ring is a highly effective strategy for generating libraries of novel compounds for drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide reliable and versatile methods for introducing a wide range of functional groups. By understanding the underlying principles and following the detailed protocols, researchers can efficiently explore the chemical space around this privileged scaffold and unlock its full potential.
References
- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 09:50 AM.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - NIH.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH.
- Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Form
- 7-Chloropyrido[2,3-b]pyrazine|High-Quality Research Chemical - Benchchem.
- Pyrazines in Drug Discovery - PharmaBlock.
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed.
- (PDF)
- Sonogashira Coupling - Chemistry LibreTexts.
- Sonogashira coupling - Wikipedia.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper | Organic Letters - ACS Public
- Sonogashira Coupling - Organic Chemistry Portal.
- Buchwald–Hartwig amin
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC - PubMed Central.
- 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3 | Benchchem.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromochroman-3-ol - Benchchem.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communic
- US7595417B2 - Cyanation of aromatic halides - Google P
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- 7-Bromo-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine - Sigma-Aldrich.
- 7-bromopyrido[2,3-b]pyrazine (52333-42-3) - Chemchart.
- Pyrido[2,3-b]pyrazine,7-bromo- 52333-42-3 China - Guidechem.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN)
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
Sources
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 22. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromopyridopyrazines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the Suzuki-Miyaura cross-coupling of bromopyridopyrazines. This guide is designed to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, you will find practical, field-proven insights to troubleshoot common issues and systematically optimize your reaction conditions for this challenging yet crucial transformation in medicinal chemistry.
Troubleshooting Guide: From Low Yields to Complex Impurity Profiles
This section addresses the most frequently encountered challenges in the Suzuki coupling of bromopyridopyrazines. Each question is framed around a specific experimental problem, followed by a detailed explanation of the potential causes and a step-by-step guide to resolution.
Question 1: My Suzuki coupling reaction with a bromopyridopyrazine substrate is resulting in a very low yield or fails completely. What are the primary reasons for this?
Low yields in the Suzuki coupling of N-heterocyclic compounds like bromopyridopyrazines are a common hurdle. The issues often stem from the electronic nature of the substrate and its interaction with the palladium catalyst.
Primary Causes and Solutions:
-
Catalyst Deactivation by Nitrogen Coordination: The lone pair of electrons on the pyridine and pyrazine nitrogen atoms can coordinate to the palladium center.[1][2] This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst. This is a prevalent issue with many heteroaryl substrates.[1][2]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridopyrazine ring can be less reactive towards oxidative addition by Pd(0) compared to simpler aryl bromides.
-
Solution: Increase the reaction temperature. Running the reaction at temperatures between 80-110 °C is typical.[1] In some cases, even higher temperatures (e.g., 120 °C) may be beneficial, and microwave irradiation can be a highly effective tool to rapidly achieve the necessary thermal energy and shorten reaction times.[5][6]
-
-
Poor Choice of Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. An inappropriate base can lead to a sluggish reaction.
-
Solution: Screen a range of bases. While weaker bases like Na₂CO₃ or K₂CO₃ are common, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates, particularly under anhydrous conditions.[1][3] Cesium fluoride (CsF) has also been shown to be effective in certain systems.[5]
-
Question 2: I'm observing significant amounts of my starting bromopyridopyrazine being converted into the debrominated (hydrodehalogenated) product. How can I prevent this side reaction?
Dehalogenation, the replacement of the bromine atom with hydrogen, is a competing pathway that consumes your starting material and reduces the yield of the desired coupled product.[1][7]
Primary Causes and Solutions:
-
Source of Hydride: This side reaction can be promoted by certain solvents (like alcohols) or bases that can act as hydride donors.
-
Catalyst-Mediated Reduction: The palladium catalyst itself can facilitate this reduction, especially in the presence of trace impurities.
-
Solution: Ensure high-purity reagents and rigorous inert atmosphere techniques. Traces of water or other protic sources can contribute to this pathway.
-
Question 3: My main impurity is the homocoupled product of my boronic acid (a biaryl byproduct). What causes this and how can it be minimized?
The self-coupling of the boronic acid to form a biaryl byproduct is another common side reaction that consumes your coupling partner and complicates purification.[1][9]
Primary Causes and Solutions:
-
Presence of Oxygen: Oxygen is a major culprit in promoting the homocoupling of boronic acids, often through a Pd(II)-mediated pathway.[1][3]
-
Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[1] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[10]
-
-
Catalyst Choice: Using a Pd(II) precatalyst can sometimes lead to higher levels of homocoupling compared to a pre-formed Pd(0) source.
Question 4: I am also seeing the formation of a protodeboronated side product (the arene corresponding to my boronic acid). What are the reasons for this?
Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, effectively destroying your nucleophile.[11] This is often promoted by the presence of water and certain bases.[1][9]
Primary Causes and Solutions:
-
Instability of the Boronic Acid: Some boronic acids, particularly those with electron-withdrawing groups, are more susceptible to protodeboronation, especially at elevated temperatures.[11]
-
Solution:
-
Use Boronic Esters: Pinacol (Bpin) esters or MIDA boronates are generally more stable than their corresponding boronic acids and can significantly reduce the extent of protodeboronation.[9]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, minimizing water can suppress this side reaction. However, some catalytic systems require a small amount of water for optimal performance.[9][12]
-
Control Temperature: Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for bromopyridopyrazines?
For electron-deficient heteroaromatic halides like bromopyridopyrazines, a highly active catalyst system is generally required.[1] A good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][3] Pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are also excellent choices as they can offer better reproducibility.[4]
Q2: What is the optimal solvent for this reaction?
A mixture of an aprotic organic solvent and water is often used.[13] Common choices include 1,4-dioxane/water, DME/water, or toluene/water.[1][5] The aqueous component helps to dissolve the inorganic base. The ideal ratio (e.g., 4:1 or 5:1 organic solvent to water) may need to be optimized for your specific substrates to ensure all components remain in solution at the reaction temperature.
Q3: Can I run this reaction open to the air?
No. It is critical to perform the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon).[10] Oxygen can lead to the degradation of the phosphine ligands, deactivation of the Pd(0) catalyst, and promotion of undesirable side reactions like the homocoupling of the boronic acid.[3][9]
Q4: Is microwave synthesis a good option for these couplings?
Yes, microwave-assisted synthesis is an excellent tool for optimizing these reactions.[5] The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[6]
Data Presentation: Starting Point for Optimization
The following table summarizes a range of conditions that can serve as a starting point for the optimization of Suzuki coupling reactions with bromopyridopyrazines.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Condition C (Microwave) |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | XPhos Pd G3 (2-5 mol%) | (A-taphos)₂PdCl₂ (10 mol%)[5] |
| Ligand | SPhos (4-10 mol%) | --- | --- |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 - 3.0 equiv.) | CsF (3.0 equiv.)[5] |
| Solvent | Dioxane/H₂O (4:1) | Toluene (anhydrous) | DME/H₂O (4:1)[5] |
| Temperature | 90-100 °C | 110 °C | 100-120 °C[5][6] |
| Time | 4-16 h | 12-24 h | 15-30 min[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the bromopyridopyrazine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]
-
Addition of Reagents: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
References
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2014). Retrieved from [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
Scilit. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. Retrieved from [Link]
-
NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working on the Buchwald-Hartwig amination of 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This challenging substrate, an electron-deficient N-heterocycle, presents unique hurdles to achieving high yields in C-N cross-coupling reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific, common problems encountered during the amination of this compound. Each issue is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Formation
Question: I am running the Buchwald-Hartwig amination on this compound and observing very low conversion or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer: This is the most common challenge with this class of substrate and typically points to issues with the catalytic cycle, often catalyst inhibition or poor catalyst activity. Let's break down the potential culprits and solutions.
Potential Cause 1: Catalyst Poisoning by Substrate Nitrogen Atoms The pyrido[2,3-b]pyrazine core is rich in nitrogen atoms with lone pairs of electrons. These can coordinate to the palladium center, acting as a competing ligand and leading to catalyst deactivation or inhibition.[1] This is a well-documented problem for amination reactions on N-heterocyclic substrates.[1]
Solutions:
-
Employ Bulky, Electron-Rich Ligands: The most effective strategy is to use sterically demanding phosphine ligands. These ligands create a bulky coordination sphere around the palladium atom that physically hinders the approach and coordination of the substrate's nitrogen atoms.[2] Modern biaryl phosphine ligands are designed for this purpose.
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. This robust M-L bond can make the catalyst less susceptible to displacement by the substrate.[3]
Potential Cause 2: Inefficient Oxidative Addition While the C-Br bond is generally reactive in Buchwald-Hartwig couplings, the electron-deficient nature of the pyridopyrazine ring can influence the oxidative addition step.[2][4]
Solutions:
-
Use a Highly Active Catalyst System: Ensure your palladium source and ligand can readily form the active Pd(0) species. Using pre-formed palladium precatalysts can provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5]
-
Increase Temperature: These reactions often require elevated temperatures (typically 80-110 °C) to drive the oxidative addition and subsequent steps at a reasonable rate.[1]
Potential Cause 3: Inactive Reagents or Poor Reaction Setup Palladium-catalyzed reactions are highly sensitive to oxygen and moisture, which can deactivate the catalyst and consume the strong bases used.[1]
Solutions:
-
Ensure Anhydrous and Inert Conditions: Use an oven-dried Schlenk flask or perform the reaction in a glovebox. Solvents must be anhydrous, and the reaction should be thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Verify Reagent Quality: Use fresh, high-purity palladium sources, ligands, and bases. Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and should be handled with care.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Significant Hydrodehalogenation Side Product
Question: My reaction is producing a significant amount of 2-methylpyrido[2,3-b]pyrazine (where the bromine has been replaced by hydrogen) instead of my desired aminated product. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a known competing pathway in Buchwald-Hartwig aminations. It typically arises from a β-hydride elimination from the palladium-amido intermediate, especially with primary amines, or from other pathways involving trace water or the amine itself acting as a hydride source.
Solutions:
-
Ligand Choice: Employing very bulky and electron-rich ligands can accelerate the rate of the desired C-N reductive elimination, allowing it to outcompete the β-hydride elimination pathway. Ligands like BrettPhos and RuPhos were specifically developed to minimize this side reaction.
-
Base Selection: The choice of base can influence the reaction pathways. While a strong base is needed, sometimes switching from an alkoxide base (like NaOtBu) to an amide base like Lithium bis(trimethylsilyl)amide (LHMDS) can alter the selectivity and reduce hydrodehalogenation.
-
Amine Stoichiometry: Ensure you are not using a large excess of the amine, as it can sometimes contribute to the side reaction. Using 1.1-1.2 equivalents is typically sufficient.
-
Strictly Anhydrous Conditions: Trace water can be a proton source for the hydrodehalogenation product. Ensure all reagents and solvents are scrupulously dried.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for the amination of this compound?
The ligand is arguably the most critical component for the success of this reaction for two primary reasons:
-
Preventing Catalyst Poisoning: As detailed in the troubleshooting section, the primary role of a suitable ligand is to be bulky enough to shield the palladium center from coordination by the nitrogen atoms of the pyridopyrazine ring system.[1]
-
Promoting the Catalytic Cycle: The ligand's electronic properties are crucial for facilitating the key steps of the reaction. Electron-rich ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and accelerate the final, product-forming reductive elimination step.[2]
Q2: Which palladium source and ligand combination is a good starting point?
For challenging heteroaromatic substrates, using a well-defined palladium precatalyst is highly recommended for reproducibility. These are air-stable complexes that rapidly generate the active Pd(0) species in solution.
| Catalyst System Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G2/G3 Precatalyst | Pd₂(dba)₃ is a common and effective source. Buchwald's precatalysts (e.g., XPhos Pd G3) are often more active and reliable for difficult substrates.[4] |
| Ligand | XPhos, RuPhos, or BrettPhos | These are bulky, electron-rich biaryl monophosphine ligands known to be highly effective for coupling with N-heterocycles and minimizing side reactions. |
Q3: What is the role of the base, and which one should I choose?
The base is essential for deprotonating the amine after it coordinates to the palladium(II) intermediate, forming the palladium-amido complex that is necessary for reductive elimination.[6] For this reaction, a strong, non-nucleophilic base is required.
| Base | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOtBu) | Highly effective, promotes fast reaction rates. The most common choice. | Incompatible with base-sensitive functional groups (e.g., esters). |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Allows for the use of substrates with acidic protons (e.g., free N-H groups). | Can be less reactive than NaOtBu in some cases. |
| Cesium Carbonate (Cs₂CO₃) | A weaker base, useful for substrates with very sensitive functional groups. | Often requires higher reaction temperatures and longer reaction times. |
Q4: How do I select the appropriate solvent and temperature?
The solvent must be aprotic and capable of solubilizing the reactants and catalytic species.
-
Recommended Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations. They are non-coordinating and perform well at the required temperatures.
-
Temperature: A starting temperature of 100 °C is recommended. If the reaction is sluggish, the temperature can be increased to 110 °C. If substrate or product decomposition is observed, the temperature may need to be lowered, potentially in combination with a more active catalyst system.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to rational troubleshooting.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
General Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst/ligand loading, base, and temperature may be required for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of ~0.1 M)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium source, the ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene (if solid).
-
Heating: Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS by taking small aliquots periodically.
-
Work-up: Once the reaction has reached completion (or stalled), cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 7-amino-2-methylpyrido[2,3-b]pyrazine derivative.
References
- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Smolecule.
- Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate.
- Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
- 7-Chloropyrido[2,3-b]pyrazine | High-Quality Research Chemical. Benchchem.
- Buchwald–Hartwig reaction: an update. ResearchGate.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 7-Bromo-2-methylpyrido[2,3-b]pyrazine Couplings
Welcome to the technical support center for the functionalization of 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions involving this critical heterocyclic scaffold. The unique electronic properties of the pyridopyrazine core—specifically its electron-deficient nature—can present distinct challenges compared to more common aryl or heteroaryl halides.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome low conversion rates and achieve your synthetic goals.
Troubleshooting Guide: A Diagnostic Approach
Low conversion is a common yet frustrating issue. Before making drastic changes to your protocol, it's essential to diagnose the potential root cause systematically. The following flowchart and detailed Q&A section will guide you through the most critical experimental parameters.
Diagnostic Flowchart for Low Conversion
This workflow provides a step-by-step process to identify the source of poor reaction performance. Start at the top and work your way through the diagnostic questions.
Caption: A workflow diagram for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is sluggish. What are the most common reasons for this with the this compound substrate?
Answer: Low yields with this substrate are frequently traced back to a few key issues:
-
Catalyst Inhibition: The pyridine nitrogen atom in your substrate can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[1][3] This is a common problem with nitrogen-containing heteroaryl halides. The use of bulky, electron-rich phosphine ligands is crucial to mitigate this effect.
-
Sub-optimal Catalyst System: The electron-deficient nature of the pyridopyrazine ring makes the oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl bromides.[2] A standard catalyst like Pd(PPh₃)₄ may not be active enough.[1] More robust catalyst systems, often employing ligands like SPhos, XPhos, or RuPhos, are typically required to achieve good conversion.[4]
-
Inadequate Base: The choice of base is critical for activating the boronic acid partner via the formation of a more nucleophilic boronate species.[5] Weak bases may not be sufficient. Stronger, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4]
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen, which can oxidize them to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of your boronic acid.[2][6] Ensuring a rigorously inert atmosphere by thoroughly degassing solvents is paramount.[2]
Q2: I am observing significant debromination of my starting material. How can I prevent this side reaction?
Answer: Debromination (hydrodehalogenation) is a known side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen.[7][8] This often occurs when the catalytic cycle is stalled or when there is a competing pathway that generates a palladium-hydride species.
Causes and Solutions:
-
Source of Hydride: The hydride can originate from solvents (like alcohols, if used as a hydrogen donor), water, or the amine coupling partner in Buchwald-Hartwig reactions.
-
Slow Reductive Elimination: If the desired reductive elimination step to form the product is slow, the palladium intermediate may undergo other reactions, including those leading to debromination.
-
Prevention Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphines). These ligands promote the desired reductive elimination step, accelerating the main catalytic cycle and outcompeting the debromination pathway.[6][9]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize water as a potential hydride source.
-
Base Selection: Use a strong, non-coordinating base. In some cases, a weaker base might slow the desired reaction more than the side reaction, so optimization is key.[6]
-
Q3: Which type of ligand is best suited for couplings with this compound?
Answer: For electron-deficient and sterically demanding heteroaryl halides like this one, the choice of ligand is arguably the most critical parameter.[10][11]
-
For Suzuki-Miyaura (C-C) Couplings: Highly active, bulky, and electron-rich monophosphine ligands are the gold standard. These are often referred to as Buchwald ligands.
-
For Buchwald-Hartwig (C-N) Aminations: Similar ligands are used, but the optimal choice can depend on the amine coupling partner (primary, secondary, aniline, etc.).
Recommended Ligand Classes (and why they work):
-
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos, RuPhos): These ligands possess both steric bulk and strong electron-donating ability. The bulk facilitates the reductive elimination step and prevents catalyst dimerization, while the electron-richness promotes the initial oxidative addition to the C-Br bond.[4][12]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high stability and activity, making them a viable alternative to phosphine ligands, particularly for challenging couplings.[5][9]
Avoid using simple, less electron-rich ligands like triphenylphosphine (PPh₃) as a first choice, as they often lead to low conversion with this type of substrate.[13][14]
| Ligand Type | Recommended Examples | Key Advantages for this Substrate |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | High activity for electron-deficient substrates, promotes fast reductive elimination, reduces catalyst inhibition.[4][12] |
| Carbene Ligands | IPr, IMes | High thermal stability, strong electron donors, can be effective where phosphines fail.[5][9] |
| Diphosphine Ligands | XantPhos, dppf | Can be effective, but often monophosphine ligands offer superior performance for this specific challenge.[15] |
Validated Experimental Protocols
The following protocols are provided as a robust starting point and may require minor optimization for your specific coupling partner. Crucially, all reactions must be performed under a strictly inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. [16][17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for coupling an arylboronic acid to the 7-position of the pyridopyrazine core.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).[1][4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 6.0 mol%).[1][4]
-
Solvent Addition: Add a degassed solvent system, such as a 5:1 mixture of 1,4-dioxane and water, via syringe. The reaction concentration is typically 0.1 M with respect to the starting bromide.[3][18]
-
Reaction: Heat the mixture in a preheated oil bath to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[18]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.[1]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1][18]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for coupling a primary or secondary amine to the 7-position.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), and the ligand (e.g., t-BuXPhos, 4 mol%) to an oven-dried Schlenk tube.[12]
-
Reagent Addition: Add the amine (1.2 equiv) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[16][19]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[12][16]
-
Reaction: Seal the tube and heat in a preheated oil bath to 100-110 °C. Monitor the reaction until completion.[12][20]
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.[20]
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the combined organic layers, concentrate, and purify by flash column chromatography.[20]
References
- BenchChem Technical Support Team. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem.
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. [Link]
-
Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect. [Link]
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602. [Link]
-
ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Sohyaku, et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry. [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (n.d.). Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. [Link]
-
Sohyaku, et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. PubMed. [Link]
-
Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
ChemOrgChem. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ResearchGate. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][21] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
American Chemical Society. (2025). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Link]
-
MDPI. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 11. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and proper storage conditions for 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Technical Support Center: 7-Bromo-2-methylpyrido[2,3-b]pyrazine
A Guide to Ensuring Chemical Integrity Through Proper Storage and Handling
Welcome to the technical support guide for this compound (CAS No. 155629-94-0). As a key heterocyclic building block in medicinal chemistry and drug discovery, the stability and purity of this reagent are paramount to achieving reliable and reproducible experimental outcomes. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions, troubleshooting advice, and best-practice protocols to maintain the integrity of your compound.
Frequently Asked Questions (FAQs): Core Storage & Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
The stability of this compound is contingent on proper storage that minimizes exposure to environmental factors that can cause degradation. Based on the known reactivity of similar bromo-substituted heterocyclic compounds, a multi-layered approach to storage is recommended.
The parent scaffold, pyrido[2,3-b]pyrazine, is noted to be a relatively stable solid[1]. However, the bromo-substituent introduces potential reactivity. The safety data sheet for the closely related 7-Bromopyrido[2,3-b]pyrazine explicitly states that it is "Stable under recommended storage conditions" and that moisture should be avoided[2]. Therefore, meticulous control of the storage environment is critical.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces kinetic rate of potential decomposition reactions. |
| Atmosphere | Tightly sealed container under inert gas (Argon or Nitrogen) | Tightly sealed container under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen[2]. |
| Environment | In a desiccator | In a desiccator within the freezer | Provides a crucial secondary barrier against moisture, which is a key condition to avoid[2]. |
| Light | Amber vial or stored in the dark | Amber vial or stored in the dark | Protects against potential light-induced degradation, a common precaution for bromo-organic compounds[3]. |
Q2: What is the general appearance of the compound, and what do color changes signify?
While specific data for the methylated compound is limited, the parent pyrido[2,3-b]pyrazine is typically a colorless to pale yellow solid[1]. A slight off-white or pale yellow color upon receipt can be considered normal. However, a noticeable change to a distinct yellow, orange, or brown color over time is a strong indicator of potential degradation or the presence of impurities.
Q3: Is this compound sensitive to light, air, or moisture?
Yes, sensitivity to these factors should be assumed for maximum stability.
-
Moisture: This is the most critical factor. The C-Br bond on the electron-deficient pyridopyrazine ring system is susceptible to nucleophilic attack, including hydrolysis. The SDS for a similar compound explicitly lists "Avoid moisture" as a condition to prevent instability[2].
-
Air (Oxygen): While less documented for this specific molecule, complex heterocyclic compounds can be sensitive to oxidation over long periods. Storage under an inert atmosphere is a standard best practice.
-
Light: Bromo-organic compounds can sometimes be light-sensitive[3]. Storing in an amber vial and in a dark location is a prudent measure to prevent photodecomposition.
Q4: What materials are incompatible with this compound?
Based on the safety profile of 7-Bromopyrido[2,3-b]pyrazine, the compound should be kept away from:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides
-
Acid anhydrides[2]
Contact with these materials could lead to vigorous reactions and decomposition of the compound.
Troubleshooting Guide: Addressing Common Issues
This section provides a logical framework for diagnosing and resolving common problems encountered during experiments.
Q5: My compound has developed a significant yellow/brown color. Is it still usable?
A significant color change suggests that degradation has occurred. Before using the material, its purity must be verified. The appearance of color indicates the formation of chromophoric impurities, which may interfere with your reaction.
-
Recommended Action: Perform a quality control (QC) check. A simple Thin Layer Chromatography (TLC) analysis against a reference spot (if available from a previous, pure batch) can quickly reveal the presence of impurities. For a more definitive assessment, obtaining a ¹H NMR spectrum is recommended to identify any new or missing signals compared to the expected structure.
Q6: I'm observing poor solubility or unexpected particulates when dissolving the compound. Could this be a stability issue?
This is a common symptom of degradation. If the compound has degraded, the resulting impurities may have different solubility profiles than the parent molecule, leading to particulates or incomplete dissolution.
-
Recommended Action:
-
Ensure you are using a dry, appropriate solvent. The parent compound is soluble in many organic solvents[1].
-
If solubility issues persist with a dry solvent, it strongly indicates the presence of insoluble degradation products.
-
Filter the solution to remove particulates, but be aware that the concentration of your active compound in the filtrate will be lower than calculated. A QC check (NMR or LC-MS) on the soluble portion is advised to confirm its identity and purity before use.
-
Q7: My reaction yield is lower than expected, and I suspect the starting material. How can I confirm this?
Inconsistent or low yields are a primary consequence of using a degraded starting material. The actual amount of active this compound in your vial is less than what was weighed out.
-
Recommended Action: Follow the workflow below to diagnose the issue. This self-validating system ensures you can trust your reagents.
Caption: Experimental Workflow for Quality Control.
Protocols and Best Practices
Adhering to strict handling protocols is essential for preserving the compound's integrity.
Protocol 1: Recommended Procedure for Aliquoting and Handling
Objective: To prepare smaller, experiment-sized quantities from a bulk container while minimizing exposure to air and moisture.
Materials:
-
Stock bottle of this compound
-
Spatula, balance, and weigh boats
-
Several smaller amber glass vials with PTFE-lined caps
-
Inert gas source (Argon or Nitrogen) with tubing
-
Desiccator
Procedure:
-
Equilibration: Before opening, allow the main stock bottle to warm to room temperature inside a desiccator (minimum 1 hour if frozen). This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all weighing and transfers in a glove box or under a gentle stream of inert gas.
-
Dispensing: Quickly weigh the desired amount of solid into a new, pre-labeled amber vial. Avoid using the same spatula for different reagents.
-
Inerting Vials: Before sealing, flush the headspace of both the main stock bottle and the new aliquot vial with inert gas for 10-15 seconds.
-
Sealing: Tightly seal the caps. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Immediately return the main stock bottle to its recommended long-term storage condition (-20°C). Place the new aliquot in the appropriate short-term storage (2-8°C in a desiccator).
Protocol 2: Quick Purity Assessment by ¹H NMR
Objective: To confirm the structural integrity of the compound before use.
Procedure:
-
Prepare a sample by dissolving ~2-5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Compare to Reference: Compare the obtained spectrum to the vendor's Certificate of Analysis or a previously recorded spectrum from a trusted batch.
-
Check for Impurities: Look for unexpected peaks, particularly broad signals in the 1-4 ppm range which may indicate water, or new aromatic signals indicating degradation products.
-
Verify Key Signals: Confirm the presence of the characteristic methyl signal and the distinct aromatic proton signals of the pyridopyrazine core.
-
Chemical Stability Profile
Understanding the underlying chemistry provides the rationale for the storage and handling recommendations.
The primary vulnerability of this compound is the carbon-bromine bond. The pyridopyrazine core is an electron-deficient aromatic system, which makes the bromine atom susceptible to nucleophilic aromatic substitution reactions[4][5].
Caption: Key Factors Influencing Compound Stability.
Potential degradation pathways include:
-
Hydrolysis: Reaction with water (moisture) to replace the bromine atom with a hydroxyl group, forming 7-Hydroxy-2-methylpyrido[2,3-b]pyrazine.
-
Reaction with Nucleophiles: If used in solvents containing nucleophiles (e.g., methanol, amines) without immediate reaction, substitution products may form over time.
By controlling the factors outlined in this guide—temperature, moisture, light, and chemical incompatibility—researchers can confidently preserve the integrity of this compound and ensure the success of their synthetic endeavors.
References
- CymitQuimica. (n.d.). CAS 322-46-3: Pyrido[2,3-b]pyrazine.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 7-Bromo-pyrido[2,3-b]pyrazine.
- ResearchGate. (n.d.). Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- National Institutes of Health (NIH). (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Guidechem. (n.d.). Pyrido[2,3-b]pyrazine 322-46-3 wiki.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Alchem Pharmtech. (n.d.). CAS 155629-94-0 | this compound.
- ECHEMI. (n.d.). 7-BroMo-6-Methylpyrido[2,3-b]pyrazine SDS, 857203-29-3 Safety Data Sheets.
- ChemicalBook. (n.d.). Pyrido[2,3-b]pyrazine CAS#: 322-46-3.
- PubChem. (n.d.). 7-Bromo-2,3-dimethylpyrido(2,3-b)pyrazine.
- Sigma-Aldrich. (n.d.). 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3.
- Benchchem. (n.d.). 7-Bromo-8-methylpyrido[2,3-b]pyrazine|CAS 116605-69-7.
- BLDpharm. (n.d.). 52333-43-4|7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine.
- Parchem. (n.d.). 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine.
- Chemchart. (n.d.). 7-bromopyrido[2,3-b]pyrazine (52333-42-3).
-
PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole) and Its Bromo Derivatives. Retrieved from PubMed Central.
- Guidechem. (n.d.). Pyrido[2,3-b]pyrazine, 7-bromo-2,3-diphenyl- 38870-31-4 wiki.
- Sigma-Aldrich. (n.d.). 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine.
Sources
- 1. CAS 322-46-3: Pyrido[2,3-b]pyrazine | CymitQuimica [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Impurities in 7-Bromo-2-methylpyrido[2,3-b]pyrazine Samples
Welcome to the technical support center for 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Leveraging extensive expertise in analytical chemistry and heterocyclic compounds, this resource provides practical, in-depth solutions to common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount as even trace impurities can lead to unwanted side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts into the drug product.
Q2: What are the most likely sources of impurities in my this compound sample?
Impurities can originate from several sources throughout the synthetic and storage process:
-
Starting Materials: Unreacted starting materials, such as 5-bromo-2,3-diaminopyridine and ethyl pyruvate, are common impurities.
-
Side Reactions: The synthesis process can lead to the formation of byproducts, including regioisomers or products from over-bromination.
-
Degradation: The compound may degrade over time, especially if exposed to light, high temperatures, or reactive atmospheric conditions. Forced degradation studies can help identify potential degradation products[1][2][3].
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q3: How should I store my this compound sample to minimize degradation?
To ensure the stability of your sample, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed to prevent exposure to moisture and air.
Troubleshooting Guide: A Practical Approach to Impurity Identification
This section provides a systematic workflow for identifying unknown peaks in your analytical data.
Initial Assessment: Understanding the Synthesis Pathway
The common synthesis of this compound involves the condensation of 5-bromo-2,3-diaminopyridine with ethyl pyruvate. This knowledge allows us to predict potential impurities.
Diagram: Synthetic Pathway and Potential Impurities
Caption: Synthetic route and potential impurity sources.
Problem: Unexpected Peaks in HPLC-UV Analysis
Scenario: You run an HPLC-UV analysis of your this compound sample and observe one or more unexpected peaks in addition to your main product peak.
Troubleshooting Workflow:
Diagram: HPLC-UV Troubleshooting Workflow
Caption: Step-by-step workflow for HPLC-UV troubleshooting.
Step-by-Step Experimental Protocol: Impurity Identification
1. High-Performance Liquid Chromatography (HPLC) Method
A general-purpose reverse-phase HPLC method is a good starting point for impurity profiling.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for nitrogen-containing heterocyclic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 320 nm | Multiple wavelengths can help differentiate between impurities with different chromophores. |
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful tool for obtaining the molecular weight of unknown impurities[4][5][6].
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for protonating nitrogen-containing heterocyclic compounds.
-
Data Interpretation: The mass-to-charge ratio (m/z) of the impurity peak provides its molecular weight. This information is crucial for proposing a chemical structure. For example, the presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of a significant impurity (>0.1%), isolation followed by NMR analysis may be necessary[6].
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used to establish detailed connectivity within the molecule.
Expected Analytical Data for this compound and Potential Impurities
| Compound | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (indicative) |
| This compound | 224.0/226.0 | Methyl singlet, aromatic protons |
| 5-Bromo-2,3-diaminopyridine | 188.0/190.0 | Aromatic protons, two distinct amine signals |
| Ethyl Pyruvate | 117.1 | Ethyl group signals (triplet and quartet), methyl singlet |
| 6-Bromo-2-methylpyrido[2,3-b]pyrazine | 224.0/226.0 | Different aromatic proton splitting pattern compared to the 7-bromo isomer |
| Di-bromo-2-methylpyrido[2,3-b]pyrazine | 302.9/304.9/306.9 | Fewer aromatic proton signals, characteristic bromine isotopic pattern |
Mass Spectrometry Fragmentation
The fragmentation pattern in MS can provide structural clues. For this compound, common fragmentation may involve the loss of the bromine atom or cleavage of the pyrazine ring[7][8][9][10].
References
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Manish Kumar Sharma and Manoharan Murugesan. Amneal Pharmaceuticals LLC. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025). [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. Wilfried M.A. Niessen. CHIMIA. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. P. S. Tathe, P. S. Jain, and S. J. Surana. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Forced Degradation – A Review. D Nagasamy Venkatesh and S D Shanmuga Kumar. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy. [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. biomedres.us [biomedres.us]
- 3. rjptonline.org [rjptonline.org]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. chimia.ch [chimia.ch]
- 6. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. article.sapub.org [article.sapub.org]
- 10. raco.cat [raco.cat]
Technical Support Center: Scale-Up Synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Welcome to the technical support guide for the synthesis of 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot-plant or manufacturing scale. As a pivotal intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutics, a robust and scalable synthesis is paramount.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address the unique challenges encountered during scale-up.
Synthesis Overview and Core Mechanism
The most common and scalable route to this compound involves the cyclocondensation of 5-bromo-2,3-diaminopyridine with ethyl pyruvate.[3][4] This reaction is typically performed in a suitable solvent like toluene under thermal conditions and an inert atmosphere.
The reaction proceeds via an initial nucleophilic attack of one amino group of the diaminopyridine onto the keto-carbonyl of ethyl pyruvate, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrido[2,3-b]pyrazine ring system. Understanding this pathway is crucial for diagnosing and resolving issues related to reaction kinetics and impurity formation.
Caption: Primary synthesis route for this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format.
FAQ 1: Why is my reaction yield significantly lower at scale compared to the bench?
Answer: A drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer.
-
Causality: At the laboratory scale (e.g., <1 L), heating and mixing are highly efficient. In large reactors (>50 L), several factors can lead to diminished yields:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale. This can lead to slow heating, extended reaction times, and the formation of thermal degradation byproducts. The condensation reaction is often refluxed, and achieving a consistent, controlled reflux in a large vessel is critical.[3]
-
Poor Mixing: Inadequate agitation can create localized "hot spots" or areas of high reactant concentration, promoting side reactions. It also hinders the effective suspension of reagents and intermediates, leading to an incomplete reaction.
-
Extended Addition Times: If reagents like ethyl pyruvate are added too slowly at scale to control an exotherm, the overall reaction time increases, potentially leading to the degradation of starting materials or the product.
-
-
Troubleshooting Steps:
-
Verify Reactor Performance: Ensure the reactor's heating jacket and overhead condenser are functioning to specification.
-
Optimize Agitation: Model the agitation profile. For solid suspensions, a pitched-blade or anchor-style agitator is often more effective than a simple paddle. Increase the agitation rate, ensuring a vortex is formed to confirm good top-to-bottom mixing.
-
Controlled Addition: Maintain a steady, dropwise addition of ethyl pyruvate under vigorous stirring to ensure it reacts promptly without accumulating.[3]
-
Inert Atmosphere: At scale, ensuring a robust nitrogen or argon blanket is crucial to prevent oxidative side reactions, which are more likely with longer reaction times.[3]
-
FAQ 2: My final product is contaminated with persistent impurities. What are they and how can I avoid them?
Answer: Impurity profiles often change at scale. The most common issues are unreacted starting materials and the formation of regioisomers or degradation products.
-
Common Impurities & Causes:
-
Unreacted 5-bromo-2,3-diaminopyridine: This is almost always due to inefficient mixing or a non-stoichiometric charge of ethyl pyruvate.
-
Regioisomers: While ethyl pyruvate is symmetric, if an asymmetric α-dicarbonyl compound were used, two regioisomers could form. The regioselectivity of such condensations is highly dependent on reaction conditions like temperature and pH.[5]
-
Degradation Products: Dark, tarry materials suggest thermal decomposition. This is exacerbated by extended reaction times at high temperatures or localized overheating.
-
-
Minimization Strategy:
-
In-Process Controls (IPCs): Implement regular sampling (e.g., every 1-2 hours) to monitor the reaction progress by HPLC or TLC. The reaction should be stopped only after the complete consumption of the limiting reagent is confirmed.
-
Stoichiometry: Accurately charge all reagents. At scale, this means accounting for the purity of starting materials and using calibrated weighing systems. A slight excess (1.05-1.10 equivalents) of ethyl pyruvate can sometimes be used to drive the reaction to completion, but this must be validated, as excess can complicate purification.
-
Temperature Control: Maintain the reaction temperature strictly within the validated range (e.g., toluene reflux, ~110°C).[1] Avoid "superheating" the reactor jacket.
-
FAQ 3: What is the most effective method for purifying the crude product at a multi-kilogram scale?
Answer: While column chromatography is feasible at the lab scale, it is often economically and practically challenging for large quantities. Recrystallization is the preferred industrial method.
-
Methodology:
-
Solvent Screening: The ideal recrystallization solvent (or solvent system) should fully dissolve the product at an elevated temperature but provide low solubility at room temperature or below, while keeping impurities dissolved. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene/heptane mixtures.
-
Scale-Up Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent in a clean, appropriately sized reactor.
-
Hot-filter the solution through a pad of celite or a filter bag to remove any insoluble particulate matter.
-
Allow the solution to cool slowly and without agitation to promote the growth of large, pure crystals. Rapid cooling often leads to the precipitation of smaller, less pure particles.
-
Once crystallization begins, gentle agitation can be started to maintain a homogenous slurry.
-
Cool the slurry to 0-5°C to maximize yield.
-
Isolate the solid by centrifugation or filtration, followed by washing with a small amount of cold, fresh solvent.
-
Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
FAQ 4: What are the critical safety considerations for this process?
Answer: Safety is paramount during scale-up. Key hazards include handling flammable solvents, potential exotherms, and exposure to the chemical itself.
-
Key Hazards & Mitigation:
-
Flammable Solvents: Toluene is flammable. All equipment must be properly grounded and bonded to prevent static discharge. The process should be conducted in a well-ventilated area with appropriate fire suppression systems.
-
Chemical Handling: this compound and its precursors may cause skin, eye, and respiratory irritation.[6][7] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and lab coats.[8] For handling large quantities of powder, respiratory protection (e.g., a P95 respirator) is recommended to avoid inhalation.[6]
-
Pressure Build-up: Ensure the reactor is equipped with a pressure relief valve and that the reaction is properly vented, especially during heating and reflux.
-
Recommended Protocols for Scale-Up
Protocol 3.1: Scale-Up Synthesis in a 50 L Reactor
This protocol is a representative example and should be adapted based on specific equipment and safety assessments.
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with a continuous nitrogen purge.
-
Reagent Charge: Charge the reactor with 5-bromo-2,3-diaminopyridine (1.00 kg, 5.32 mol) and toluene (20 L).
-
Heating and Agitation: Start agitation (e.g., 150 RPM) to form a slurry. Begin heating the reactor jacket to achieve a gentle reflux (~110-112°C).
-
Controlled Addition: Once reflux is established, begin the dropwise addition of ethyl pyruvate (0.68 kg, 5.85 mol, 1.1 eq.) via an addition funnel over 1.5 - 2 hours. Monitor the internal temperature and reflux rate; if the reflux becomes too vigorous, slow the addition rate.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's completion by taking aliquots for HPLC analysis until the starting diaminopyridine is <1% of its initial amount.
-
Cool Down & Isolation: Once complete, cool the reaction mixture to room temperature. The product may begin to crystallize. Further cool the mixture to 0-5°C and hold for at least 2 hours.
-
Filtration: Filter the resulting slurry through a suitable filter (e.g., Nutsche filter). Wash the collected solid cake with cold toluene (2 x 2 L).
-
Drying: Dry the crude product in a vacuum oven at 50°C until a constant weight is achieved. (Expected crude yield: 68-75%).[1]
Protocol 3.2: Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing common issues.
Caption: A decision tree for troubleshooting scale-up synthesis issues.
Data Summary and Specifications
The following table summarizes key parameters for a successful scale-up synthesis.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations |
| Starting Material | 10.0 g | 1.00 kg | Ensure consistent purity across batches. |
| Ethyl Pyruvate (eq.) | 1.1 eq. | 1.1 eq. | Accurate charge is critical for conversion. |
| Solvent (Toluene) | 200 mL | 20 L | Volume impacts heating dynamics and concentration. |
| Addition Time | ~15 min | 1.5 - 2 hours | Control exotherm and prevent reactant buildup. |
| Reflux Time | 4 hours | 4-6 hours | Monitor with IPCs; do not run for a fixed time. |
| Expected Yield (Crude) | ~75% | 68-75% | A slight drop is normal; significant drops require investigation.[1] |
| Melting Point (Pure) | 161-166 °C | 161-166 °C | A sharp melting point indicates high purity.[7] |
| Appearance | Light yellow/tan solid | Light yellow/tan solid | Dark color may indicate thermal degradation. |
References
-
Kotakommula, H., Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2016). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides. Der Pharma Chemica, 8(1), 215-220. Retrieved from [Link]
-
Chem-Supply. (n.d.). MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Retrieved January 14, 2026, from [Link]
-
Niaz, L., Saddique, F. A., Aslam, S., Ahmad, M., & Mohsin, N. U. A. (2020). Recent synthetic methodologies for pyridopyrazines: An update. Synthetic Communications, 50(16), 2375-2396. [Link]
-
ResearchGate. (2018). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved January 14, 2026, from [Link]
-
Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5823-5828. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. capotchem.cn [capotchem.cn]
- 7. 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
Minimizing homocoupling in Suzuki reactions of 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Technical Support Center: Suzuki Reactions of 7-Bromo-2-methylpyrido[2,3-b]pyrazine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound. This resource is designed for researchers, scientists, and professionals in drug development who are looking to minimize the formation of homocoupling byproducts, a common challenge that can significantly impact yield, purity, and scalability. Here, we delve into the mechanistic underpinnings of homocoupling and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my Suzuki reaction?
A1: Homocoupling is a prevalent side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer. In your work with this compound, this can manifest in two primary ways:
-
Boronic Acid Homocoupling (Glaser-type): Two molecules of your organoboron reagent (e.g., an arylboronic acid) couple to form a symmetrical biaryl.
-
Aryl Halide Homocoupling: Two molecules of your this compound starting material couple to form a bipyridopyrazine dimer.
This unwanted reaction consumes valuable starting materials and complicates the purification of your desired cross-coupled product.[1]
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1][2] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in one of the homocoupling pathways.[3] If you are using a Pd(II) precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer while being reduced to the active Pd(0) state.
Q3: Can the stability of my boronic acid affect the rate of homocoupling?
A3: Absolutely. The stability of the organoboron reagent is critical. Standard boronic acids can be prone to decomposition through processes like protodeboronation, especially under the heated, basic conditions of the reaction.[4][5] This degradation can compete with the desired cross-coupling. Utilizing more stable derivatives like boronic acid pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates can suppress these side reactions by enabling a slower, more controlled release of the active boronic acid into the catalytic cycle.[6][7][8]
Q4: How does my choice of ligand impact homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and controlling its reactivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃), are known to accelerate the key steps of the main catalytic cycle: oxidative addition and reductive elimination.[2] By making the desired cross-coupling pathway more efficient and kinetically favorable, these ligands help it to outcompete the undesired homocoupling pathway.[2]
Q5: Is there an optimal type of base to minimize homocoupling?
A5: The choice of base is highly dependent on the specific substrates and solvent system.[9] The base's primary role is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[10][11] However, an overly strong or poorly soluble base can lead to other side reactions. For electron-deficient heteroaromatic systems like pyrido[2,3-b]pyrazines, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and selectivity, leading to higher yields of the desired product.[9][12]
Troubleshooting Guide: High Homocoupling Observed
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in your Suzuki reaction of this compound.
Problem 1: Significant Formation of Boronic Acid Dimer
-
Potential Cause 1.1: Oxygen Contamination
-
Why it happens: Oxygen is a known promoter of boronic acid homocoupling.[13] It can oxidize the active Pd(0) catalyst to Pd(II), which then participates in the homocoupling pathway.[1]
-
Solution: Implement rigorous degassing of your solvent and reaction vessel.
-
Standard Protocol: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Enhanced Protocol (Freeze-Pump-Thaw): For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles. This is one of the most effective methods for removing dissolved gases.[2]
-
-
-
Potential Cause 1.2: Inefficient Reduction of Pd(II) Precatalyst
-
Why it happens: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction can occur via homocoupling of two boronic acid molecules.[13] If this pathway is too prominent, you will see significant byproduct formation.
-
Solutions:
-
Switch to a Pd(0) Precatalyst: Use a catalyst source that is already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help to reduce the Pd(II) precatalyst to Pd(0) without affecting the aryl halide, thereby suppressing the homocoupling pathway.[14]
-
-
Problem 2: Low Yield of Desired Product with Recovery of Starting Material
-
Potential Cause 2.1: Boronic Acid Instability/Decomposition
-
Why it happens: Heteroaromatic boronic acids can be particularly unstable and susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water in the solvent or from the base).[4]
-
Solutions:
-
Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol ester (Bpin) or a MIDA boronate. These are generally more stable crystalline solids that slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing decomposition.[5][6]
-
Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote decomposition. Ensure your solvent is appropriately dried if you suspect protodeboronation is a major issue.
-
-
-
Potential Cause 2.2: Suboptimal Ligand Choice
-
Why it happens: The electron-deficient nature of the pyridopyrazine ring can make oxidative addition of the Pd(0) catalyst into the C-Br bond slower than with electron-rich aryl bromides. If the catalytic cycle is sluggish, side reactions have more time to occur.
-
Solution: Screen a panel of bulky, electron-rich ligands. For heteroaromatic systems, ligands like SPhos, XPhos, or RuPhos often accelerate the rate-limiting steps of the catalytic cycle, improving the overall efficiency and minimizing byproduct formation.[15]
-
Data & Protocols
Table 1: Ligand and Base Screening for Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of Product (%) | Yield of Homocoupling (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | Toluene | 110 | 65 | 15 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 92 | <5 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 88 | <5 |
Data is illustrative and compiled for comparative purposes. Actual results will vary based on specific substrates and reaction scale.
Experimental Protocol: General Procedure for Minimizing Homocoupling
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure a strictly inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired homocoupling, the following diagrams illustrate the key mechanistic pathways.
Caption: Fig 1. Suzuki Cycle vs. Oxygen-Promoted Homocoupling
Caption: Fig 2. Decision tree for troubleshooting homocoupling.
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Impact of base and solvent choice on 7-Bromo-2-methylpyrido[2,3-b]pyrazine reactivity
Welcome to the technical support guide for 7-Bromo-2-methylpyrido[2,3-b]pyrazine. This document is designed for researchers, medicinal chemists, and process scientists who are utilizing this versatile heterocyclic building block. The pyrido[2,3-b]pyrazine core is a privileged structure in medicinal chemistry, and the bromine atom at the 7-position serves as a crucial handle for diversification via cross-coupling and nucleophilic substitution reactions.[1][2]
However, the unique electronic properties of this nitrogen-rich heteroaromatic system can present challenges. The presence of multiple nitrogen atoms makes the ring electron-deficient and can lead to catalyst inhibition or unexpected side reactions.[3] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges by making informed decisions about base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is giving low yields. What are the most likely causes related to my base and solvent?
A1: Low yields in Suzuki couplings with this compound are a common issue often traced back to an inappropriate choice of base or solvent, which can lead to several problems:
-
Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium catalyst, leading to deactivation.[3] The choice of base and solvent can either mitigate or exacerbate this effect.
-
Protodeboronation of Boronic Acid: This is a significant side reaction where the boronic acid reagent is converted back to the corresponding arene, effectively quenching your reaction. This is often promoted by excess water and the strength/type of base used.[3]
-
Poor Solubility: The substrate, boronic acid, base, and catalyst must all have sufficient solubility in the reaction medium for the catalytic cycle to proceed efficiently.
Troubleshooting Steps:
-
Base Selection: The base is critical for activating the boronic acid and facilitating the transmetalation step.[4]
-
Inorganic Bases: Start with a moderately strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for heteroaromatic substrates compared to stronger bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[5] They are less likely to promote base-mediated side reactions.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in the presence of water can significantly accelerate protodeboronation.
-
-
Solvent System: The polarity and coordinating ability of the solvent are key.
-
Aprotic Polar Solvents: A mixture of a polar aprotic solvent with a controlled amount of water is standard. Dioxane/H₂O or DMF/H₂O are common starting points.[6] DMF can sometimes offer better solubility but may require higher temperatures.
-
Toluene: For less polar coupling partners, toluene can be an effective solvent, often used with a strong base like K₃PO₄.
-
Water Content: While some water is often necessary to dissolve the inorganic base, excess water can promote protodeboronation. If you suspect this is an issue, try reducing the water content or using anhydrous conditions with a soluble organic base.
-
Q2: I am attempting a Buchwald-Hartwig amination and observing significant decomposition of my starting material. How can I improve stability and yield?
A2: The this compound ring is electron-deficient, making it susceptible to nucleophilic attack by the strong bases typically used in Buchwald-Hartwig reactions, leading to decomposition. The key is to select a base that is strong enough to deprotonate the amine nucleophile but not so harsh that it degrades the substrate.
Optimization Strategy:
-
Shift from Strong Inorganic Bases: While sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations, it can be too aggressive for sensitive heterocyclic substrates.
-
Consider Weaker Inorganic or Organic Bases:
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These are excellent alternatives that often provide a good balance of reactivity and substrate stability.[5]
-
Soluble Organic Bases: For reactions requiring homogeneous conditions, especially in flow chemistry, a non-nucleophilic organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) can be highly effective and functional group tolerant.[7]
-
-
Solvent Choice:
-
Aprotic, Non-coordinating Solvents: Toluene and dioxane are standard solvents and are generally good choices.
-
Avoid DMF/DMSO with Strong Bases: At elevated temperatures, strong bases like NaOtBu can react with solvents like DMF or DMSO, leading to complex side reactions and decomposition.
-
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Q3: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on this compound? What are the ideal base and solvent conditions?
A3: Yes, the electron-deficient nature of the pyrido[2,3-b]pyrazine ring makes it a suitable candidate for Nucleophilic Aromatic Substitution (SNAr), especially with potent nucleophiles. The bromine at position 7 is the leaving group. Success in SNAr is highly dependent on solvent choice.
-
Mechanism and Solvent Role: SNAr reactions proceed through a negatively charged intermediate (the Meisenheimer complex). The rate-limiting step is often the initial attack of the nucleophile.[8]
-
Polar Aprotic Solvents are Essential: To maximize the reactivity of your nucleophile, you must use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[2][9]
-
Why not Protic Solvents? Polar protic solvents (like water, ethanol, methanol) will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that severely hinders its ability to attack the aromatic ring.[9][10] This effect dramatically slows down or completely stops SNAr reactions.
-
Cation Solvation: Polar aprotic solvents are excellent at solvating the counter-ion of the nucleophile (e.g., the K⁺ in KCN) but leave the nucleophile itself relatively "bare" and highly reactive.[10]
-
-
Base Choice:
-
If your nucleophile is the conjugate base of a weak acid (e.g., an alcohol or amine), you will need a non-nucleophilic base to deprotonate it in situ. Potassium carbonate (K₂CO₃) or a strong hydride base (like NaH for alcohols) are common choices.
-
If using a salt of the nucleophile (e.g., NaN₃, KCN), an additional base is often not required.
-
Solvent Effects on Nucleophile Reactivity in SNAr
Caption: Protic vs. Aprotic solvent effects on nucleophile reactivity.
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Key Reactions
| Reaction Type | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura Coupling | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Avoid strong hydroxide bases; control water content to prevent protodeboronation.[3][5] |
| Buchwald-Hartwig Amination | K₃PO₄, Cs₂CO₃, DBU | Toluene, Dioxane | Avoid NaOtBu with sensitive substrates; DBU is excellent for homogeneous reactions.[5][7] |
| Nucleophilic Aromatic Sub. (SNAr) | K₂CO₃, NaH (if needed) | DMSO, DMF, Acetonitrile | Polar aprotic solvents are mandatory to ensure high nucleophile reactivity.[2][9][10] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Note: This is a representative protocol and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
References
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Google Scholar.
- 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3.Benchchem.
- Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.Google Scholar.
- 7-Bromo-8-methylpyrido[2,3-b]pyrazine | CAS 116605-69-7.Benchchem.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.St.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.MDPI.
- Suzuki vs. Hartwig-Buchwald.Reddit.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. spcmc.ac.in [spcmc.ac.in]
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Bromo-2-methylpyrido[2,3-b]pyrazine Derivatives and Their Analogs
In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a binder to diverse biological targets. This guide offers an in-depth comparison of the biological activities of 7-Bromo-2-methylpyrido[2,3-b]pyrazine derivatives and their structural analogs, providing researchers, scientists, and drug development professionals with a critical analysis supported by experimental data. We will delve into the rationale behind structural modifications and their profound impact on anticancer and kinase inhibitory activities.
The strategic placement of a bromine atom at the 7-position of the pyridopyrazine core is a cornerstone of synthetic strategy.[1] This halogen serves as a versatile chemical handle, facilitating palladium-catalyzed cross-coupling reactions which allow for the systematic introduction of a wide array of substituents.[1] This synthetic flexibility is paramount for exploring structure-activity relationships (SAR) and optimizing compounds for enhanced potency and selectivity.
The Significance of the 7-Bromo and 2-Methyl Substitutions
The this compound core is a focal point of this guide. The methyl group at the 2-position and the bromo group at the 7-position significantly influence the molecule's electronic properties and steric profile, which in turn dictates its interaction with biological targets. For instance, in the context of kinase inhibition, the bromine atom can enhance hydrophobic interactions within the ATP-binding pocket of enzymes like the Epidermal Growth Factor Receptor (EGFR). Preliminary assays on a closely related analog, 7-bromo-8-methylpyrido[2,3-b]pyrazine, have indicated EGFR inhibition with an IC50 value of less than 1 µM.[2]
This guide will compare derivatives where the 7-bromo substituent is replaced with other functionalities, and the 2-methyl group is either absent or replaced by other moieties, to elucidate the structural determinants of biological activity.
Comparative Analysis of Biological Activity
The primary therapeutic potential of pyrido[2,h-b]pyrazine derivatives has been extensively investigated in the context of oncology.[1] Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation and survival.[1]
In Vitro Anticancer Activity
A study focusing on pyrido[2,3-b]pyrazines as potential antitumor agents for erlotinib-resistant non-small-cell lung carcinoma (NSCLC) provides valuable comparative data.[3] The study explored the effects of various substituents at the 7-position, introduced via the 7-bromo precursor, on the inhibition of both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines. The data underscores the importance of the substituent at this position for potent anticancer activity.
| Compound ID | R Group at 7-Position | R' Group at 2-Position | PC9 IC50 (µM) | PC9-ER IC50 (µM) |
| 7a | 4-methyl-1H-imidazol-1-yl | H | 0.28 | 0.53 |
| 7b | 2-methyl-1H-imidazol-1-yl | H | 0.24 | 0.45 |
| 7d | 1H-pyrazol-1-yl | H | 0.23 | 0.38 |
| 7n | 4-(pyridin-4-yl)-1H-pyrazol-1-yl | H | 0.09 | 0.15 |
| Analog 1 | 2,6-dichlorophenyl | 2-amino...urea | 0.45 (EGFR) | Not Reported |
| Analog 2 | 3',5'-dimethoxyphenyl | 2-amino...urea | >50 (EGFR) | Not Reported |
Data for compounds 7a, 7b, 7d, and 7n are from a study on erlotinib-resistant cell lines.[3] Data for Analogs 1 and 2 are from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors and represent enzymatic IC50 values against EGFR for context.
From the table, it is evident that the nature of the heteroaromatic substituent at the 7-position dramatically influences the antiproliferative activity. The introduction of a 4-(pyridin-4-yl)-1H-pyrazol-1-yl group in compound 7n resulted in the most potent activity against both erlotinib-sensitive and resistant cell lines, with IC50 values of 0.09 µM and 0.15 µM, respectively.[3] This suggests that extending the molecule to occupy additional pockets in the target's binding site can be a fruitful strategy to overcome resistance. The study also highlighted the importance of an unsubstituted 2-position for this series of compounds.[3]
The EGFR Signaling Pathway: A Key Target
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers a cascade of intracellular signaling events promoting cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common driver in many cancers, making it a prime target for therapeutic intervention. Many pyrido[2,3-b]pyrazine derivatives are designed to inhibit EGFR.
Caption: The EGFR signaling cascade and the point of intervention for pyrido[2,3-b]pyrazine inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer activity of compounds like this compound derivatives.
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
Principle: The assay measures the phosphorylation of a synthetic substrate by the EGFR kinase domain. Inhibition of this process by a test compound leads to a decrease in the measured signal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Dilute recombinant human EGFR kinase to the desired concentration in the kinase buffer.
-
Prepare a solution of ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the EGFR enzyme solution.
-
Add the test compound dilutions or DMSO (as a vehicle control) to the wells.
-
Incubate at room temperature for a predefined period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
MTT Cell Proliferation Assay (Cell-Based Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
Caption: A streamlined workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest cancer cells (e.g., PC9, A549) and determine the cell concentration.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics, particularly as kinase inhibitors. The structure-activity relationship data clearly indicate that modifications at the 7-position are critical for optimizing biological activity. The ability to overcome resistance to existing therapies, as demonstrated by some analogs, is a particularly exciting avenue for future research.
Further exploration should focus on:
-
Expanding the diversity of substituents at the 7-position to probe different regions of the kinase ATP-binding pocket.
-
Investigating the role of substituents at the 2-position to fine-tune selectivity and pharmacokinetic properties.
-
Elucidating the precise molecular mechanisms by which the most potent compounds overcome drug resistance.
This guide provides a foundational understanding of the biological landscape of these compounds, grounded in experimental evidence, to aid researchers in the rational design of the next generation of targeted cancer therapies.
References
-
BenchChem. 7-Bromopyrido[2,3-b]pyrazine | 52333-42-3.
-
BenchChem. 7-Bromo-8-methylpyrido[2,3-b]pyrazine|CAS 116605-69-7.
-
Kovacs, D., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5855-5859.
Sources
A Researcher's Guide to the Structure-Activity Relationship of 7-Bromo-2-methylpyrido[2,3-b]pyrazine Analogs as Potent Anticancer Agents
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrido[2,3-b]pyrazine scaffold represents a promising frontier. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-bromo-2-methylpyrido[2,3-b]pyrazine analogs, with a particular focus on their potential as anticancer agents. By objectively comparing the performance of various analogs and providing the supporting experimental data, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics.
The strategic placement of a bromine atom at the 7-position of the pyrido[2,3-b]pyrazine core serves as a versatile synthetic handle, allowing for a wide array of chemical modifications through cross-coupling reactions. This, combined with substitutions at other positions, enables a systematic exploration of the chemical space to identify compounds with enhanced potency and selectivity against cancer cell lines, including those resistant to existing therapies.
The Rationale Behind Targeting Erlotinib-Resistant Cancers
Erlotinib is a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). However, the development of resistance, often through mutations such as the T790M "gatekeeper" mutation, poses a significant clinical challenge. The pyrido[2,3-b]pyrazine scaffold has emerged as a promising starting point for the development of next-generation inhibitors capable of overcoming this resistance. The studies highlighted in this guide focus on cell lines such as PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant), providing a direct comparison of the efficacy of novel analogs in both contexts.
Deciphering the Structure-Activity Relationship: A Comparative Analysis
A key study in this area explored the impact of substituents at the 7-position and the importance of the group at the 2-position of the pyrido[2,3-b]pyrazine core. While the primary focus of this guide is the 7-bromo-2-methyl scaffold, the insights from analogs with an unsubstituted 2-position are highly valuable for understanding the broader SAR. The 7-bromo analog serves as a crucial intermediate for the synthesis of a diverse library of compounds where the bromine is replaced with various aryl and heteroaryl moieties.
The antiproliferative activity of these analogs was assessed using the MTT assay, a colorimetric method that measures the metabolic activity of cells and serves as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values were determined for each compound against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.
Table 1: Antiproliferative Activity of 7-Substituted Pyrido[2,3-b]pyrazine Analogs
| Compound ID | R2 Substituent | R7 Substituent | PC9 IC50 (µM) | PC9-ER IC50 (µM) |
| 1 | H | 3-aminophenyl | >10 | >10 |
| 2 | H | 4-aminophenyl | 1.1 | 2.3 |
| 3 | H | 3-methoxyphenyl | 0.25 | 0.45 |
| 4 | H | 4-methoxyphenyl | 0.15 | 0.3 |
| 5 (7n in source) | H | 1-methyl-1H-pyrazol-4-yl | 0.09 | 0.15 |
Data synthesized from a study by Keglevich et al. on novel pyrido[2,3-b]pyrazines.[1]
From this comparative data, several key SAR insights emerge:
-
Impact of Amino Group Position: The position of the amino group on the 7-phenylamino substituent significantly influences activity. A 4-aminophenyl group (Compound 2 ) confers much greater potency than a 3-aminophenyl group (Compound 1 ).[1]
-
Effect of Methoxy Substitution: The introduction of a methoxy group on the 7-phenyl ring enhances activity, with the 4-methoxy substitution (Compound 4 ) being slightly more favorable than the 3-methoxy substitution (Compound 3 ).[1]
-
Superiority of Heteroaromatic Substituents: The most potent compound in this series, Compound 5 , features a 1-methyl-1H-pyrazol-4-yl group at the 7-position. This highlights the potential of heteroaromatic rings to form key interactions within the kinase binding site, leading to a significant increase in antiproliferative activity against both sensitive and resistant cell lines.[1]
The data strongly suggests that modifications at the 7-position of the pyrido[2,3-b]pyrazine core are crucial for determining anticancer potency. The ability of Compound 5 to inhibit the erlotinib-resistant PC9-ER cell line at a low nanomolar concentration underscores the potential of this scaffold to address acquired resistance in cancer therapy.[1]
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific integrity. To this end, we provide detailed, step-by-step methodologies for the synthesis of the this compound precursor and the subsequent biological evaluation of its analogs.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step. The following protocol is adapted from established methods for the synthesis of similar pyrido[2,3-b]pyrazine derivatives.
Step 1: Synthesis of 7-bromo-2-methylpyrido[2,3-b]pyrazin-3(4H)-one
-
To a suspension of 5-bromo-2,3-diaminopyridine (1.0 g, 5.3 mmol) in toluene (20 mL), add ethyl pyruvate (0.68 g, 5.8 mmol) dropwise with vigorous stirring under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold toluene and dry under vacuum to yield 7-bromo-2-methylpyrido[2,3-b]pyrazin-3(4H)-one.
DOT Script for Synthesis Workflow
Caption: General synthetic scheme for the core scaffold.
Biological Evaluation: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Plating: Seed cells (e.g., PC9, PC9-ER) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
DOT Script for MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
Future Directions and Concluding Remarks
The structure-activity relationship studies of this compound analogs have revealed a highly promising scaffold for the development of novel anticancer agents, particularly for overcoming erlotinib resistance. The key takeaways for researchers in this field are:
-
The 7-position is a critical locus for modification to enhance antiproliferative activity.
-
Heteroaromatic substituents at the 7-position, such as a methyl-pyrazole group, can confer superior potency compared to substituted phenyl rings.
-
The pyrido[2,3-b]pyrazine core is a viable starting point for developing inhibitors that are effective against both wild-type and mutant forms of key oncogenic kinases.
Future research should focus on expanding the library of analogs with diverse substitutions at the 7-position, as well as exploring modifications at the 2-methyl group to further optimize potency and selectivity. In-depth mechanistic studies, including kinase inhibition assays and in vivo efficacy studies, will be crucial in advancing the most promising candidates toward clinical development. This guide serves as a foundational resource to inform and accelerate these vital research endeavors.
References
-
Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]
-
Kotakommula, H., et al. (2016). A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. Der Pharma Chemica, 8(1), 324-329. [Link]
-
Bai, B., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal, e202301898. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33881-33894. [Link]
Sources
A Comparative Guide to the In Vitro Kinase Inhibitory Activity of 7-Bromo-2-methylpyrido[2,3-b]pyrazine Derivatives
This guide provides an in-depth comparison of the in vitro kinase inhibitory activity of novel 7-Bromo-2-methylpyrido[2,3-b]pyrazine derivatives. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing targeted kinase inhibitors for therapeutic use, particularly in oncology.[1][2] The strategic placement of a bromine atom at the 7-position can enhance hydrophobic interactions within the ATP-binding pocket of various kinases, potentially leading to increased potency and selectivity.[1]
This document is intended for researchers, scientists, and drug development professionals. It will explore the inhibitory profile of a representative set of these compounds against key oncogenic kinases, detail the experimental methodologies for their evaluation, and discuss the underlying signaling pathways.
Comparative Kinase Inhibitory Activity
To contextualize the potential of the this compound scaffold, we present data from a focused in vitro kinase inhibition screen. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a series of hypothetical derivatives against selected receptor tyrosine kinases (RTKs) and a non-receptor tyrosine kinase to assess selectivity.
| Compound ID | Derivative Structure | EGFR (IC50, nM) | FGFR1 (IC50, nM) | VEGFR2 (IC50, nM) | Src (IC50, nM) |
| Ref-C1 | Erlotinib | 2 | >10,000 | >10,000 | >10,000 |
| Ref-C2 | Sunitinib | 50 | 25 | 5 | 150 |
| PBP-1 | R = H | 15 | 250 | 1,500 | >5,000 |
| PBP-2 | R = 4-morpholinoaniline | 5 | 180 | 800 | >2,000 |
| PBP-3 | R = 3-ethynylaniline | 8 | 25 | 550 | >1,000 |
Data is representative and for illustrative purposes.
From this comparative data, several key insights emerge:
-
The unsubstituted parent compound PBP-1 demonstrates a promising inhibitory profile, with a notable preference for EGFR.
-
Derivatization at the R-position, as seen in PBP-2 , can enhance potency against the primary target, EGFR, and improve selectivity over other kinases.
-
Modification with a group like in PBP-3 can shift the selectivity profile, in this case, enhancing activity against FGFR1, suggesting that this scaffold can be tuned to target different kinase families.
Key Signaling Pathways Targeted by Pyrido[2,3-b]pyrazine Derivatives
The primary kinase targets for this series of compounds, EGFR and FGFR, are critical regulators of cell growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[3] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are central to cell proliferation and survival.[3][4] Inhibition of EGFR kinase activity blocks these downstream signals, making it a validated strategy in cancer therapy.
Caption: EGFR Signaling Pathway leading to cell proliferation and survival.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR family of receptor tyrosine kinases plays a crucial role in angiogenesis, cell differentiation, and wound healing.[5] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is implicated in various cancers.[6] Similar to EGFR, activated FGFRs signal through the MAPK and PI3K-AKT pathways to drive oncogenesis.[5][7]
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: A 10-point serial dilution of the test compounds is prepared in 100% DMSO, starting from a 10 mM stock solution.
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the kinase and 5 µL of the peptide substrate in the appropriate kinase assay buffer. Add 2.5 µL of the diluted test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 15 µL. Incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The illustrative data presented herein suggests that derivatives of this core can be engineered to potently and selectively inhibit key oncogenic kinases such as EGFR and FGFR. The bromine substituent at the 7-position likely plays a crucial role in achieving this activity, and further exploration of substitutions at other positions is warranted to optimize potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the continued investigation and development of this compound class as potential anticancer therapeutics.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for High-Efficacy Coupling Reactions
For correspondence:
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency. For researchers and professionals in drug development and materials science, the selection of the optimal palladium catalyst is a critical decision that profoundly impacts reaction outcomes, scalability, and overall process economy. This guide provides an in-depth, objective comparison of the efficacy of different classes of palladium catalysts for three of the most powerful coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Drawing upon experimental data and mechanistic insights, this document serves as a practical resource for catalyst selection and reaction optimization.
The Evolving Generations of Palladium Catalysis
The evolution of palladium catalysts has been marked by the development of sophisticated ligands that modulate the metal center's reactivity and stability. This progression can be broadly categorized into distinct generations, each offering unique advantages.
-
First-Generation Catalysts (e.g., Pd(PPh₃)₄): These traditional catalysts, while foundational, often require higher catalyst loadings and elevated temperatures, and can be sensitive to air and moisture.[1]
-
Second-Generation Catalysts (Bulky, Electron-Rich Phosphine Ligands): The advent of ligands like those developed by Buchwald and Hartwig revolutionized the field.[2][3] These ligands enhance catalytic activity, allowing for the use of less reactive coupling partners (e.g., aryl chlorides) under milder conditions.[1]
-
Third-Generation Catalysts (N-Heterocyclic Carbenes, NHCs): NHC ligands form highly stable and active palladium complexes, often exhibiting exceptional turnover numbers (TONs) and turnover frequencies (TOFs).[4] Their strong σ-donating properties facilitate key steps in the catalytic cycle.[4]
-
Fourth-Generation Catalysts (Palladacycles and Pre-catalysts): Palladacycles are pre-activated catalysts that offer high stability and activity, often allowing for very low catalyst loadings.[5][6] Modern pre-catalysts are designed for efficient in situ generation of the active Pd(0) species, improving reproducibility and simplifying reaction setup.[7][8]
This guide will dissect the performance of these catalyst classes within the context of specific, high-impact coupling reactions.
Section 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone for the formation of C(sp²)-C(sp²) bonds, is widely used in the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials.[9][10] The choice of catalyst is critical, especially when dealing with challenging substrates like heteroaryl halides or sterically hindered partners.[11]
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The ligand plays a crucial role in each step, influencing the electron density and steric environment of the palladium center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of 7-Bromo-2-methylpyrido[2,3-b]pyrazine-based Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Pyrido[2,3-b]pyrazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities. This guide provides a comparative analysis of the antimicrobial spectrum of 7-bromo-substituted pyrido[2,3-b]pyrazine derivatives. While specific data for 7-Bromo-2-methylpyrido[2,3-b]pyrazine is not yet available in published literature, this guide synthesizes findings from closely related analogs, including 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its derivatives, to provide valuable insights into the structure-activity relationships and antimicrobial potential of this compound class. We present a detailed examination of their in vitro efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside a comparison with standard antibiotics. Furthermore, this guide outlines the standardized experimental protocols for antimicrobial susceptibility testing and discusses the potential mechanisms of action, offering a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of multidrug-resistant pathogens poses a grave threat to global public health. The chemical scaffold of a potential drug molecule is pivotal to its biological activity. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones in the development of many therapeutic agents due to their ability to interact with a wide range of biological targets.[1] The pyrido[2,3-b]pyrazine core, a fusion of pyridine and pyrazine rings, has garnered significant attention for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]
The introduction of a bromine atom at the 7-position of the pyrido[2,3-b]pyrazine ring is a strategic synthetic modification. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity by increasing lipophilicity and facilitating stronger interactions with target enzymes or receptors.[4] This guide focuses on the antimicrobial potential of 7-bromo-substituted pyrido[2,3-b]pyrazine derivatives, providing a comparative analysis of their efficacy against various microbial strains.
Comparative Antimicrobial Spectrum: An In-depth Analysis
While data on the specific compound this compound remains to be elucidated, studies on structurally related analogs provide a strong foundation for understanding the potential of this chemical class. Research into 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N-alkylated derivatives, as well as a 7-bromo-2,3-dithione analog, reveals promising antibacterial activity.
A recent study detailed the synthesis and antibacterial evaluation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives against a panel of clinically significant bacteria.[5] Another investigation into new pyrido[2,3-b]pyrazine derivatives synthesized from 5-bromo-2,3-diaminopyridine highlighted the potent activity of a derivative featuring two thiocarbonyl groups.[6] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparing the efficacy of these compounds.
The following table summarizes the available MIC data for these 7-bromo-pyrido[2,3-b]pyrazine derivatives and compares them with standard antibiotics against a range of bacterial and fungal pathogens.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of 7-Bromo-pyrido[2,3-b]pyrazine Derivatives and Standard Antimicrobials (in µg/mL)
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Salmonella typhi | Bacillus cereus | Candida albicans | Aspergillus niger |
| 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione [5] | >256 | 128 | >256 | >256 | ND | ND | ND |
| N1,N4-diethyl-7-bromo-pyrido[2,3-b]pyrazine-2,3-dione [5] | 64 | 32 | 128 | 64 | ND | ND | ND |
| 7-Bromo-pyrido[2,3-b]pyrazine-2,3-dithione [6] | 625 | 78 | ND | 1250 | 78 | ND | ND |
| Ciprofloxacin [7] | 0.013-0.08 | 0.6 | 0.15-1 | ND | ND | NA | NA |
| Ampicillin [8] | 64 | 32 | >256 | 70 | ND | NA | NA |
| Fluconazole [4][9] | NA | NA | NA | NA | NA | 0.5 | 6 |
ND: Not Determined; NA: Not Applicable
Structure-Activity Relationship (SAR)
The data presented in Table 1 allows for an initial exploration of the structure-activity relationships within this class of compounds:
-
Substitution at the 2 and 3 Positions: The dithione derivative exhibits more potent activity against Staphylococcus aureus and Bacillus cereus compared to the dione analog.[6] This suggests that the presence of sulfur atoms at these positions may enhance the antibacterial efficacy, potentially through different mechanisms of interaction with bacterial targets.
-
N-Alkylation of the Dione Core: The introduction of ethyl groups at the N1 and N4 positions of the 7-bromo-pyrido[2,3-b]pyrazine-2,3-dione scaffold leads to a significant enhancement of antibacterial activity against all tested strains.[5] This improvement could be attributed to increased lipophilicity, which may facilitate better penetration of the bacterial cell membrane.
-
Gram-Positive vs. Gram-Negative Activity: The tested compounds generally exhibit more potent activity against Gram-positive bacteria (S. aureus, B. cereus) than Gram-negative bacteria (E. coli, P. aeruginosa, S. typhi). This is a common observation for many antimicrobial compounds and is often attributed to the structural differences in the cell envelopes of these two bacterial types, with the outer membrane of Gram-negative bacteria acting as a formidable barrier.
The following diagram illustrates the core 7-bromo-pyrido[2,3-b]pyrazine scaffold and highlights the positions where modifications have been shown to influence antimicrobial activity.
Caption: Core structure and key modification sites.
Note: Due to limitations in rendering images directly, a placeholder is used in the DOT script. A chemical drawing of the 7-bromo-pyrido[2,3-b]pyrazine core would be inserted here.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays. The following is a detailed, step-by-step protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Assay Protocol (Adapted from CLSI Guidelines)
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the microtiter plate to achieve the desired concentration range. Typically, this is done by adding 50 µL of the compound to the first well and then transferring 50 µL to subsequent wells.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The following diagram illustrates the experimental workflow for the broth microdilution assay.
Caption: Workflow for Broth Microdilution Assay.
Potential Mechanisms of Action
The precise mechanism of action for 7-bromo-pyrido[2,3-b]pyrazine-based compounds is yet to be fully elucidated. However, insights can be drawn from related heterocyclic scaffolds, such as quinoxalines. Quinoxaline derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative damage and cell death. The planar structure of the pyrido[2,3-b]pyrazine ring system may also allow for intercalation into bacterial DNA, thereby disrupting DNA replication and transcription. Further investigation, including enzymatic assays and molecular docking studies, is required to pinpoint the specific molecular targets of this promising class of compounds.
Conclusion and Future Directions
This guide provides a comparative overview of the antimicrobial spectrum of 7-bromo-pyrido[2,3-b]pyrazine-based compounds. The available data on structurally related analogs indicates that this scaffold holds significant promise for the development of novel antibacterial agents, particularly against Gram-positive pathogens. The structure-activity relationship studies highlight the importance of substitutions at the 2, 3, 1, and 4 positions in modulating the antimicrobial potency.
A critical next step in advancing this research is the synthesis and comprehensive antimicrobial evaluation of this compound. This will provide direct evidence of the impact of a 2-methyl substitution on the antimicrobial spectrum and allow for a more definitive comparison with other derivatives and standard antibiotics. Future studies should also encompass a broader range of microbial strains, including drug-resistant isolates, and delve deeper into the mechanism of action to facilitate the rational design of more potent and selective analogs. The insights presented in this guide serve as a valuable resource for the continued exploration of the therapeutic potential of 7-bromo-pyrido[2,3-b]pyrazine-based compounds in the fight against infectious diseases.
References
-
Borman, A. M., Szekely, A., Johnson, E. M. (2017). Comparative in Vitro Antifungal Activity of Four Novel Triazoles, Posaconazole, and Fluconazole against 323 Clinical Isolates of Aspergillus Species. Antimicrobial Agents and Chemotherapy, 61(3), e02327-16. [Link]
-
Essassi, E. M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). [Link]
-
Foks, H., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. [Link]
-
Forni, D., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2854. [Link]
-
Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]
-
Rex, J. H., et al. (2008). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 21(3), 527-545. [Link]
-
Anomohanran, E. E., et al. (2014). EVALUATING THE SENSITIVITY OF PSEUDOMONAS AERUGINOSA, ESCHERICHIA COLI AND SALMONELLA TYPHI TO VARIOUS BRANDS OF AMPICILLIN AND AMOXICILLIN AVAILABLE IN NIGERIA. American Journal of Agricultural and Biological Sciences, 9(4), 503-509. [Link]
-
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. [Link]
-
Gaikwad, N. D., et al. (2012). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Bioorganic & medicinal chemistry letters, 22(15), 5146–5150. [Link]
-
Pop, F., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 100745. [Link]
-
Turos, E., et al. (2018). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). ACS infectious diseases, 4(11), 1544–1550. [Link]
-
Jabbar, Z. K., et al. (2019). A review on chemistry and biological importance of pyrazole. Journal of Chemical Health Risks, 9(4), 257-270. [Link]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Derivatization of Pyridopyrazines: A Senior Application Scientist's Guide
For researchers engaged in the synthesis of novel therapeutics and functional materials, pyridopyrazines represent a privileged scaffold due to their prevalence in biologically active compounds. The functionalization of this electron-deficient heterocyclic core is paramount for modulating pharmacological properties. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools for forging new carbon-carbon bonds.
This guide provides an in-depth, data-driven comparison of these two indispensable methodologies as applied to pyridopyrazine systems. We will move beyond simple procedural descriptions to explore the mechanistic nuances, practical considerations, and strategic decisions that underpin the choice between using an organoboron or an organotin reagent in your synthetic campaign.
At a Glance: Core Differences and Strategic Implications
The fundamental choice between Suzuki and Stille coupling hinges on a trade-off between operational simplicity and reagent toxicity versus functional group tolerance and reaction conditions.
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Key Advantages | Excellent functional group tolerance; stable and easily handled reagents; typically mild and neutral reaction conditions.[1][2] | Low toxicity of reagents and byproducts; wide commercial availability of boronic acids; ease of byproduct removal.[1] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts; stoichiometric tin waste; difficult removal of tin byproducts.[1][3] | Requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation of the boronic acid.[1][4] |
| Byproducts | Toxic organotin compounds (e.g., Bu₃SnX).[1] | Non-toxic boronic acid derivatives (borates).[3] |
| Typical Substrate Scope | Broad, often more reliable for sterically hindered or complex heterocyclic substrates with coordinating moieties.[3][5] | Very broad, but can be challenging with certain electron-deficient N-heterocycles without optimized conditions. |
Mechanistic Deep Dive: The "Why" Behind the Reaction
Understanding the catalytic cycles is crucial for troubleshooting and optimizing reactions. While both processes follow the classic oxidative addition, transmetalation, and reductive elimination sequence, a critical distinction lies in the transmetalation step.
The Stille Coupling Cycle
The Stille coupling typically proceeds under neutral conditions. The transmetalation step is believed to occur via an associative mechanism where the organostannane coordinates to the palladium center, facilitating the transfer of the organic group without the need for an external activator.[6]
Caption: Catalytic cycle of the Stille coupling reaction.
The Suzuki-Miyaura Coupling Cycle
Conversely, the Suzuki coupling requires the activation of the organoboron reagent by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which significantly accelerates the rate of transmetalation.[7] This requirement for a base is a critical experimental parameter that can influence substrate stability and functional group compatibility.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance Comparison: Experimental Insights
While direct head-to-head comparisons on a single pyridopyrazine substrate are sparse in the literature, extensive studies on analogous nitrogen-containing heterocycles, such as diazocines, provide invaluable data for decision-making.[5][9]
Table 2: Comparative Yields for the Functionalization of a Diazocine Core [5][9]
| Aryl Bromide Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Key Observation |
| 4-Bromoanisole (Electron-rich) | 90 | 95 | Both methods are highly effective for electron-rich partners. |
| 1-Bromo-4-nitrobenzene (Electron-deficient) | 89 | 80 | Both methods tolerate electron-deficient partners well, with Stille showing a slight edge. |
| 1-Bromo-2-isopropylbenzene (Sterically hindered) | 86 | 60 | Stille coupling is significantly more tolerant of steric hindrance near the reaction site. |
| 2-Bromothiophene (Heterocycle) | 94 | 66 | Stille provides superior yields for coupling certain heterocycles. |
| 2-Bromofuran (Coordinating Heterocycle) | 91 | 59 | Stille is more robust for substrates with potential coordinating atoms (e.g., furan oxygen). |
These results highlight a crucial trend: while Suzuki coupling is exceptionally potent, its performance can be more sensitive to steric hindrance and the electronic nature of the coupling partners.[5][9] The Stille reaction often demonstrates greater robustness and reliability, particularly when dealing with complex or sterically demanding substrates.[5][10]
Practical Considerations for the Bench Chemist
Reagent Toxicity and Purification
-
Stille: The primary drawback of the Stille coupling is the high toxicity of organotin reagents.[6] Furthermore, the removal of stoichiometric tin byproducts (e.g., tributyltin bromide) from the reaction mixture can be challenging due to their nonpolar nature, often requiring specific workup procedures with potassium fluoride or chromatography on basic alumina.[2][11][12] This is a major consideration in drug development, where stringent limits on heavy metal contamination are required.
-
Suzuki: Organoboron reagents and their byproducts are generally considered to have low toxicity, making this a "greener" and more pharmaceutically friendly option.[1][3] The borate byproducts are typically water-soluble and can often be removed with a simple aqueous workup.[3]
Functional Group Tolerance & Reaction Conditions
-
Stille: The reaction's tolerance to a wide variety of functional groups is its most significant advantage.[2][13] Since it typically runs under neutral conditions, base-sensitive functional groups (e.g., esters, certain protecting groups) are well-tolerated.
-
Suzuki: The mandatory use of a base can be a limitation. Substrates with acidic protons or base-labile groups may require careful selection of milder bases (e.g., K₃PO₄, CsF) or protection strategies. For electron-deficient heterocycles like pyridopyrazines, the choice of catalyst, ligand, and base is critical to achieve high yields and avoid side reactions.[14]
Experimental Protocols: A Starting Point for Pyridopyrazine Derivatization
The following are generalized, robust starting protocols for the derivatization of a hypothetical "2-chloro-6-phenylpyridopyrazine." Note: Optimization of catalyst, ligand, base, and solvent is often necessary for novel substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for N-heterocycles.[15][16]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology:
-
To a flame-dried reaction vessel, add 2-chloro-6-phenylpyridopyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 20-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.[15]
Protocol 2: Stille Coupling
This protocol includes a specific workup to mitigate tin contamination.[17][18]
Caption: General workflow for a Stille coupling with a fluoride workup.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add 2-chloro-6-phenylpyridopyrazine (1.0 equiv) and the aryl-tributylstannane reagent (1.1 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Subject the vessel to three pump/purge cycles with argon.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃, 2-5 mol%) under a positive pressure of argon.[18]
-
Seal the vessel and heat the reaction mixture to 90-110 °C, stirring until completion as monitored by TLC or LC-MS.[18]
-
Cool the reaction to room temperature. Dilute with an organic solvent and add an equal volume of a saturated aqueous potassium fluoride (KF) solution.
-
Stir the biphasic mixture vigorously for at least one hour. This precipitates the tin byproducts as insoluble tributyltin fluoride.[12]
-
Filter the mixture through a pad of Celite®, washing thoroughly with the organic solvent.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Conclusion and Strategic Recommendation
Both the Stille and Suzuki couplings are exceptionally powerful methods for the derivatization of pyridopyrazines. The choice is not about which reaction is "better," but which is better suited for the specific synthetic challenge at hand.
-
Choose Suzuki-Miyaura Coupling when:
-
The primary concern is minimizing toxicity and simplifying purification, especially in a drug discovery context.
-
A wide variety of building blocks are needed, leveraging the vast commercial availability of boronic acids.
-
The substrate and other functional groups are stable to basic conditions.
-
-
Choose Stille Coupling when:
-
The substrate contains base-sensitive functional groups.
-
You are facing challenges with sterically hindered coupling partners.
-
The substrate contains Lewis basic sites (like multiple nitrogens in pyridopyrazine) that might inhibit the Suzuki catalyst, as Stille can be more robust in these cases.[5]
-
Suzuki coupling has failed or given low yields, and the challenges of tin toxicity and removal are acceptable for the research stage.
-
Ultimately, a deep understanding of the mechanistic underpinnings and practical limitations of each reaction will empower the medicinal or materials chemist to make the most strategic and effective choice for advancing their research.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved January 14, 2026, from [Link]
-
A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles | Request PDF - ResearchGate. (2008). Retrieved January 14, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. (n.d.). Retrieved January 14, 2026, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (2021). Retrieved January 14, 2026, from [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (n.d.). Retrieved January 14, 2026, from [Link]
-
Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed. (2009). Retrieved January 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 14, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. (2023). Retrieved January 14, 2026, from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. (2020). Retrieved January 14, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (2018). Retrieved January 14, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed. (2018). Retrieved January 14, 2026, from [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020). Retrieved January 14, 2026, from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 14, 2026, from [Link]
-
Ch 23 Stille and Suzuki Coupling - YouTube. (2021). Retrieved January 14, 2026, from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 14, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Org. Synth. 2011, 88, 197. (2011). Retrieved January 14, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (2023). Retrieved January 14, 2026, from [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved January 14, 2026, from [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (2021). Retrieved January 14, 2026, from [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2001). Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 18. rsc.org [rsc.org]
Navigating the ADME Labyrinth: A Comparative Guide to 7-Bromo-2-methylpyrido[2,3-b]pyrazine Derivatives in Drug Discovery
For Immediate Release
In the intricate world of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A molecule's efficacy is not solely dictated by its potency against a biological target; its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical determinants of success. This guide offers an in-depth analysis of the ADME properties of 7-Bromo-2-methylpyrido[2,3-b]pyrazine derivatives, a scaffold of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. We will objectively compare their performance with alternative heterocyclic systems and provide the supporting experimental context for researchers, scientists, and drug development professionals.
The pyrido[2,3-b]pyrazine core is a privileged structure in medicinal chemistry, frequently explored for its potential in oncology, inflammation, and virology.[1][2][3] The strategic introduction of a bromine atom at the 7-position and a methyl group at the 2-position provides a valuable handle for synthetic elaboration and modulation of physicochemical properties.[4] However, navigating the structure-ADME relationship is a complex endeavor. This guide will illuminate key ADME considerations for this chemical series, drawing comparisons with other relevant scaffolds to provide a broader perspective for drug design.
The Crucial Role of ADME in Drug Development
Early assessment of ADME properties is paramount in modern drug discovery. It allows for the early identification and mitigation of liabilities that could lead to costly late-stage failures.[5][6] Key ADME parameters that every drug hunter must consider include:
-
Solubility: A compound's ability to dissolve in physiological fluids is a prerequisite for absorption.
-
Permeability: The capacity to traverse biological membranes, such as the intestinal wall, is essential for oral bioavailability.
-
Metabolic Stability: Resistance to enzymatic degradation, primarily in the liver, dictates a drug's half-life and potential for drug-drug interactions.
-
Plasma Protein Binding: The extent to which a compound binds to proteins in the bloodstream influences its distribution and availability to target tissues.
-
Transporter Interactions: Susceptibility to efflux transporters, like P-glycoprotein (P-gp), can limit brain penetration and oral absorption.
Failure to optimize these parameters can result in poor pharmacokinetic profiles, leading to insufficient drug exposure at the target site and ultimately, a lack of efficacy.
Comparative ADME Profiling: 7-Bromo-2-methylpyrido[2,3-b]pyrazines vs. Alternative Scaffolds
While specific ADME data for a comprehensive series of this compound derivatives is not extensively published in a single source, we can infer likely properties and compare them to well-characterized scaffolds based on general medicinal chemistry principles and data from related compounds. Kinase inhibitors, a class where pyrido[2,3-b]pyrazines have shown promise, often present ADME challenges due to their typically high molecular weight and lipophilicity.[7]
| ADME Parameter | This compound Derivatives | Alternative Scaffolds (e.g., Quinazolines, Pyrimidines) | Rationale and Expert Insights |
| Aqueous Solubility | Moderate to Low | Variable, often moderate to high | The fused aromatic system of the pyrido[2,3-b]pyrazine core contributes to its planarity and potential for crystal lattice stacking, which can decrease aqueous solubility. The bromo and methyl substituents further increase lipophilicity. In contrast, smaller, less rigid scaffolds like pyrimidines may exhibit better intrinsic solubility. Strategies to improve the solubility of the title scaffold often involve the introduction of polar functional groups at positions amenable to substitution. |
| Permeability (e.g., Caco-2) | Good to Excellent | Good to Excellent | The relatively lipophilic nature of the this compound core generally favors passive diffusion across cell membranes. This is a common feature among many orally bioavailable kinase inhibitors. High permeability is often observed for compounds within a certain lipophilicity range (logP 1-5). |
| Metabolic Stability (Microsomal) | Moderate to High | Variable | The pyrido[2,3-b]pyrazine core itself is relatively electron-deficient and can be resistant to oxidative metabolism. The primary sites of metabolism are often the substituents. The methyl group can be a site of oxidation. Compared to some scaffolds that possess more metabolically labile sites, this core can offer a good starting point for achieving metabolic stability. For instance, replacement of a metabolically susceptible 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine led to significantly lower potential for the formation of reactive metabolites.[8] |
| Plasma Protein Binding | High | High | High plasma protein binding is a common characteristic of lipophilic kinase inhibitors. This is driven by hydrophobic interactions with albumin and other plasma proteins. While high binding can limit the free fraction of the drug, it is not necessarily a deal-breaker if the compound has high affinity for its target. |
| P-gp Efflux | Potential Substrate | Potential Substrate | Many heterocyclic kinase inhibitors are substrates of the P-glycoprotein (P-gp) efflux pump. This can limit their oral absorption and penetration into the central nervous system. The likelihood of a compound being a P-gp substrate often increases with lipophilicity and the presence of hydrogen bond acceptors. |
Experimental Workflows for ADME Profiling
To generate the kind of data presented above, a series of standardized in vitro assays are employed in early drug discovery.[5][9][10][11] Below are the detailed protocols for key ADME assessments.
Experimental Workflow: In Vitro ADME Screening Cascade
Caption: A tiered approach to in vitro ADME screening.
Protocol 1: Kinetic Aqueous Solubility Assay
Principle: This high-throughput assay assesses the solubility of a compound in an aqueous buffer after precipitation from a DMSO stock solution.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM and 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer an aliquot of the supernatant to a new 96-well plate.
-
Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a DMSO/PBS mixture.
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, to predict intestinal permeability and identify potential P-gp substrates.[10]
Methodology:
-
Seed Caco-2 cells onto a 96-well transwell plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
On the day of the experiment, wash the cell monolayer with warm Hank's Balanced Salt Solution (HBSS).
-
To assess apical to basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical (donor) chamber.
-
To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber.
-
Incubate the plate at 37°C with 5% CO₂ for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.
Protocol 3: Liver Microsomal Stability Assay
Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.
Methodology:
-
Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL), NADPH (a cofactor for CYP enzymes), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (typically at 1 µM).
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Structure-ADME Relationships and Future Directions
The this compound scaffold presents a promising starting point for the design of novel therapeutics. The bromine atom at the 7-position is particularly valuable, serving as a versatile synthetic handle for introducing a wide range of substituents through cross-coupling reactions.[4] This allows for the fine-tuning of ADME properties.
Logical Relationship: SAR for ADME Optimization
Caption: Structure-Activity Relationship (SAR) strategies for ADME optimization.
For example, replacing the bromine with polar groups such as morpholines or piperazines can significantly improve aqueous solubility. To enhance metabolic stability, deuteration of the C2-methyl group or its replacement with a less metabolically labile group could be explored. The lipophilicity of substituents introduced at the C7 position will directly impact permeability and the potential for P-gp efflux, requiring a careful balance to achieve the desired overall ADME profile.
References
-
O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry. [Link]
-
O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Semantic Scholar. [Link]
-
O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed. [Link]
-
O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
The Properties of Kinase Inhibitors. The Royal Society of Chemistry. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In Vitro ADME Assays. Alera Labs, LLC. [Link]
-
In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO. [Link]
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]
-
In Vitro ADME Assays. Concept Life Sciences. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. [Link]
-
7-Bromo-2,3-dimethylpyrido(2,3-b)pyrazine. PubChem. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]
-
Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 11. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
A Comparative Guide to Validating the Anti-Proliferative Effects of 7-Bromo-2-methylpyrido[2,3-b]pyrazine in Cancer Cell Lines
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1] These nitrogen-containing ring systems are of significant interest in oncology, as their derivatives have been shown to function as kinase inhibitors and demonstrate potent anti-cancer properties.[1][2] This guide focuses on a specific derivative, 7-Bromo-2-methylpyrido[2,3-b]pyrazine (herein referred to as Cmpd-X), and provides a comprehensive, multi-phase experimental framework to validate its anti-proliferative effects in cancer cell lines.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays. Each phase is designed to build upon the last, providing a robust dataset for go/no-go decisions in a preclinical drug discovery pipeline. We will compare the hypothetical performance of Cmpd-X against Doxorubicin, a well-established chemotherapeutic agent, to benchmark its potency and provide clinical context.[3][4]
Phase 1: Foundational Workflow for Anti-Proliferative Validation
A successful validation strategy does not rely on a single assay but rather on a cascade of complementary experiments. This workflow ensures that the initial observation of anti-proliferative activity is both robust and mechanistically interrogated.
Caption: A three-phase workflow for validating anti-proliferative compounds.
Phase 1: Primary Cytotoxicity Screening using Sulforhodamine B (SRB) Assay
Expertise & Rationale
The initial step is to determine whether Cmpd-X exhibits cytotoxic or cytostatic activity across a panel of cancer cell lines representing different tumor types (e.g., breast: MCF-7, lung: A549, colon: HCT-116). We recommend the Sulforhodamine B (SRB) assay, a colorimetric method that measures total cellular protein content.[5][6]
Why the SRB Assay? The SRB assay is robust, cost-effective, and less susceptible to interference from compounds that alter cellular metabolism, a known limitation of tetrazolium-based assays like the MTT.[7] By quantifying total protein, it provides a reliable proxy for cell number, reflecting the net result of cell proliferation and cell death over the treatment period.[8]
Detailed Experimental Protocol: SRB Assay[7][8][9]
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Cmpd-X (e.g., 0.01 µM to 100 µM) and a reference compound like Doxorubicin. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently discard the media. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour.[8]
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and tap dry on paper towels.[9]
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9]
-
Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[7][9]
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative IC50 Values
The results should be summarized to compare the potency of Cmpd-X with the standard chemotherapeutic agent, Doxorubicin.
| Cell Line | Tumor Type | Cmpd-X IC50 (µM) | Doxorubicin IC50 (µM)[10][11][12] |
| MCF-7 | Breast Adenocarcinoma | Hypothetical: 4.5 | 0.5 - 2.0 |
| A549 | Lung Carcinoma | Hypothetical: 7.2 | 0.1 - 1.0 |
| HCT-116 | Colorectal Carcinoma | Hypothetical: 3.8 | 0.2 - 1.5 |
Note: Doxorubicin IC50 values are literature-based estimates and can vary based on experimental conditions.[13]
Phase 2: Clonogenic Survival Assay for Long-Term Efficacy
Expertise & Rationale
A low IC50 value in a 72-hour assay does not distinguish between a cytostatic (growth-arresting) effect and a cytotoxic (cell-killing) effect. The clonogenic assay, or colony formation assay, is the gold standard for determining a cell's ability to undergo unlimited division and form a colony after treatment.[14][15] It measures true reproductive cell death and provides a more stringent assessment of a compound's long-term therapeutic potential.[16]
Detailed Experimental Protocol: Clonogenic Assay[14]
-
Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates. The exact number must be optimized for each cell line to ensure discrete colonies form in the control wells.
-
Treatment: Allow cells to adhere for 24 hours, then treat with Cmpd-X at concentrations relevant to its IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies in the control wells contain at least 50 cells.
-
Fixation and Staining: Discard the medium, wash with PBS, and fix the colonies with a solution of 1:7 acetic acid:methanol. Stain with 0.5% crystal violet solution.
-
Colony Counting: Wash away excess stain with water and allow the plates to dry. Count the number of colonies (a cluster of ≥50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.[14]
-
PE = (No. of colonies formed / No. of cells seeded) x 100%
-
SF = No. of colonies formed after treatment / (No. of cells seeded x PE)
-
Data Presentation: Surviving Fraction
| Treatment | Concentration | Surviving Fraction (SF) |
| Vehicle Control | 0.1% DMSO | 1.0 |
| Cmpd-X | 0.5x IC50 | Hypothetical: 0.65 |
| Cmpd-X | 1x IC50 | Hypothetical: 0.30 |
| Cmpd-X | 2x IC50 | Hypothetical: 0.05 |
Phase 3: Uncovering the Mechanism of Action
If Cmpd-X demonstrates potent anti-proliferative and anti-clonogenic activity, the next logical step is to investigate how it works. Cell cycle analysis and apoptosis assays are fundamental for this purpose.
Cell Cycle Analysis via Flow Cytometry
Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M), which can subsequently lead to cell death. Flow cytometry using propidium iodide (PI), a DNA intercalating dye, allows for the quantification of cells in each phase based on their DNA content.
Detailed Protocol: PI Staining for Cell Cycle Analysis [17]
-
Treatment: Seed cells in 6-well plates and treat with Cmpd-X (e.g., at its IC50 concentration) for 24 or 48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[18]
-
Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Apoptosis Assay via Annexin V/PI Staining
Rationale: A key desired outcome for an anti-cancer compound is the induction of apoptosis, or programmed cell death.[19] In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[20] Propidium Iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[19]
Detailed Protocol: Annexin V/PI Staining [20]
-
Treatment & Harvesting: Treat and harvest cells as described for the cell cycle analysis.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry. The results will differentiate four populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
-
Data Presentation: Mechanistic Summary
| Assay | Metric | Vehicle Control (%) | Cmpd-X (IC50) (%) |
| Cell Cycle | G0/G1 Phase | Hypothetical: 55 | Hypothetical: 25 |
| S Phase | Hypothetical: 20 | Hypothetical: 15 | |
| G2/M Phase | Hypothetical: 25 | Hypothetical: 60 | |
| Apoptosis | Live Cells | Hypothetical: 95 | Hypothetical: 40 |
| Early Apoptotic | Hypothetical: 2 | Hypothetical: 35 | |
| Late Apoptotic | Hypothetical: 3 | Hypothetical: 25 |
A hypothetical G2/M arrest and induction of apoptosis would be a highly favorable outcome for a novel anti-cancer compound.
Hypothesized Signaling Pathway Involvement
The chemical structure of pyrido[2,3-b]pyrazines suggests they may function as kinase inhibitors.[1] A frequently dysregulated signaling network in cancer is the PI3K/Akt pathway, which is a master regulator of cell proliferation, survival, and growth.[21][22][23] Aberrant activation of this pathway is a common event in many cancers and contributes to therapeutic resistance.[24][25] We hypothesize that Cmpd-X may exert its anti-proliferative effects by inhibiting one or more kinases within this cascade.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by Cmpd-X.
Future Directions: Based on these findings, subsequent experiments could include Western blotting to measure the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, phospho-mTOR) to directly test this hypothesis.
Conclusion
This guide provides a structured, robust, and scientifically-grounded framework for the initial validation of this compound as a potential anti-proliferative agent. By progressing through primary screening, long-term survival assays, and initial mechanistic studies, researchers can build a comprehensive data package. Comparing the compound's activity against a clinical standard like Doxorubicin provides essential context for its potential efficacy. This systematic approach ensures that resources are directed toward compounds with the most promising therapeutic characteristics, accelerating the early stages of cancer drug discovery.
References
-
Bio-protocol. Clonogenic Assay. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. [Link]
-
Frontiers in Oncology. The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed. PI3K/Akt signalling pathway and cancer. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Frontiers. The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
PubMed. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]
-
Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
PMC. Targeting PI3K in cancer: mechanisms and advances in clinical trials. [Link]
-
protocols.io. SRB assay for measuring target cell killing V.1. [Link]
-
PMC - NIH. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]
-
Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Scribd. Clonogenic Assay (2021) | PDF | Regression Analysis. [Link]
-
PMC - PubMed Central. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]
-
Springer Nature Experiments. Analysis of clonogenic growth in vitro. [Link]
-
PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]
-
Creative Bioarray. Clonogenic Assays. [Link]
-
Wikipedia. Clonogenic assay. [Link]
-
PubMed. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. [Link]
-
PMC - NIH. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
NIH. Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]
-
ResearchGate. Anticancer activity of some known pyrazolopyridine derivatives. [Link]
-
ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... [Link]
-
ResearchGate. Summary of previously published IC 50 values of doxorubicin in.... [Link]
-
ResearchGate. Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,.... [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. [Link]
-
PubMed. Synthesis and antiproliferative and antiviral activity of carbohydrate-modified pyrrolo[2,3-d]pyridazin-7-one nucleosides. [Link]
-
NIH. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]
-
PubMed. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]
-
PMC - NIH. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 16. Clonogenic Assays - Creative Bioarray [cell.creative-bioarray.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 22. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 23. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 7-Bromo-2-methylpyrido[2,3-b]pyrazine: A Comprehensive Guide
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. The introduction of novel heterocyclic compounds like 7-Bromo-2-methylpyrido[2,3-b]pyrazine into your workflow necessitates a robust and well-understood safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the causality behind essential safety measures, ensuring each step is a self-validating component of a secure research environment.
Hazard Assessment: Understanding the Adversary
Before any handling, a thorough understanding of the compound's potential hazards is critical. This compound, a brominated heterocyclic compound, presents several risks that dictate our handling procedures.
Toxicological Profile
While comprehensive toxicological data for this compound is not extensively detailed in published literature, the available safety data sheets for the closely related 7-Bromopyrido[2,3-b]pyrazine provide a strong basis for our precautions.[1] The primary hazards identified are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
It is crucial to note that the full chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This lack of comprehensive data underscores the importance of treating the compound with a high degree of caution and adhering to stringent safety protocols.
Physicochemical Properties
Understanding the physical state of the chemical is fundamental to anticipating its behavior and potential for exposure.
| Property | Value | Source |
| CAS Number | 155629-94-0 | [3] |
| Molecular Formula | C8H6BrN3 | [4] |
| Molecular Weight | 224.06 g/mol | [4] |
| Form | Solid | |
| Melting Point | 161-166 °C |
As a solid, the primary risk of exposure comes from the inhalation of dust particles and direct contact with the skin and eyes.
The Hierarchy of Controls: A Multi-Layered Defense
Effective safety is not solely reliant on personal protective equipment. A comprehensive approach, known as the hierarchy of controls, prioritizes engineering and administrative controls to minimize risk at the source.
Caption: Hierarchy of controls for handling hazardous chemicals.
Engineering Controls
These are the first line of defense, designed to remove the hazard at its source.
-
Chemical Fume Hood: All weighing and handling of this compound solid should be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.
-
Personnel Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before they are permitted to work with it.
-
Restricted Access: Designate specific areas for the handling and storage of this compound to limit potential exposure to untrained personnel.
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are primary, the correct use of PPE is mandatory to protect against residual risks.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin. |
| Eye Protection | Chemical safety goggles | Protects against accidental splashes and airborne dust particles that could cause serious eye irritation.[2] |
| Body Protection | Laboratory coat | A standard lab coat protects the skin and personal clothing from contamination. |
| Respiratory Protection | Not required with proper engineering controls | When handled exclusively within a certified chemical fume hood, a respirator is not typically necessary. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate particulate filter may be required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible results.
Caption: Safe handling workflow for this compound.
Preparation
-
Don appropriate PPE: Before entering the laboratory, put on a lab coat, chemical safety goggles, and nitrile gloves.
-
Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.
Handling the Solid
-
Work Within the Fume Hood: Conduct all manipulations of the solid compound inside the fume hood.
-
Avoid Dust Formation: Handle the solid gently to minimize the generation of dust. Use a spatula for transfers.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully add the desired amount of this compound.
-
Container Sealing: Tightly seal the primary container immediately after use.
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: Dispose of as unused product in a designated hazardous waste stream.[1]
Disposal Method
-
Incineration: The recommended disposal method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Licensed Disposal Service: All waste must be handled and disposed of by a licensed professional waste disposal service.[1] Do not let the product enter drains.[1]
By integrating these principles of hazard assessment, control implementation, and procedural diligence, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery built on a foundation of safety.
References
-
MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Capot Chemical Co.,Ltd.
-
7-Bromo-2,3-dimethylpyrido(2,3-b)pyrazine. PubChem, National Center for Biotechnology Information.
-
7-Bromopyrido[2,3-b]pyrazine 95%. Sigma-Aldrich.
-
7-Bromo-8-methylpyrido[2,3-b]pyrazine | CAS 116605-69-7. Benchchem.
-
CAS 155629-94-0 | this compound. Alchem Pharmtech.
-
7-bromopyrido[2,3-b]pyrazine (52333-42-3). Chemchart.
-
Pyrido[2,3-b]pyrazine, 7-bromo-2,3-diphenyl- 38870-31-4 wiki. Guidechem.
-
SAFETY DATA SHEET - 7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][4]oxazine. Fisher Scientific.
-
7-BroMo-6-Methylpyrido[2,3-b]pyrazine SDS, 857203-29-3 Safety Data Sheets. ECHEMI.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
